Leukomisin
Description
Desacetoxymatricarin has been reported in Artemisia princeps, Artemisia adamsii, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPSSVHNEGMBDQ-NUZBWSBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170810 | |
| Record name | Desacetoxymatricarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17946-87-1 | |
| Record name | Leukomisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17946-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desacetoxymatricarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017946871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacetoxymatricarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESACETOXYMATRICARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G2W00IRUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Leukomisin (Desacetoxymatricarin): Structure, Properties, and Therapeutic Potential
Abstract
Leukomisin (also spelled Leucomisin ; chemically identified as desacetoxymatricarin or leucodin ) is a bioactive guaianolide sesquiterpene lactone isolated primarily from Artemisia leucodes Schrenk and related Asteraceae species.[1][2][3][4] Distinguished by its 5,7,5-tricyclic guaiane skeleton and an
Chemical Identity and Structure
This compound belongs to the guaianolide subclass of sesquiterpene lactones. Its core structure features a fused tricyclic system consisting of a five-membered cyclopentane ring, a seven-membered cycloheptane ring, and a five-membered
Nomenclature and Synonyms
-
Common Name: this compound (Leucomisin)
-
IUPAC Name: (3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
-
CAS Registry Number: 5989-43-5 (for Desacetoxymatricarin)[6]
-
Molecular Formula:
-
Molecular Weight: 246.30 g/mol [4]
Structural Features
The biological activity of this compound is dictated by two critical structural elements:
-
-methylene-
-lactone ring: This functional group acts as a Michael acceptor, allowing the molecule to alkylate nucleophilic residues (specifically cysteine thiols) on target proteins. -
Guaiane Skeleton: The 5,7-fused ring system provides the rigid scaffold necessary for binding affinity to enzymes such as HMG-CoA reductase.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
| Physical State | Colorless crystalline solid |
| Melting Point | ~196–199 °C |
| Solubility | Soluble in chloroform, ethanol, methanol; Practically insoluble in water |
| UV Absorption | |
| IR Spectrum | 1775 cm |
| Key NMR Signals | Methyl singlets at C-4 and C-10; Doublet methyl at C-11 |
Biosynthesis and Extraction[10][11]
This compound is derived from the mevalonate pathway, proceeding through the cyclization of Farnesyl Pyrophosphate (FPP).
Biosynthetic Pathway
The synthesis begins with FPP cyclizing to Germacrene A, which undergoes oxidation and lactonization to form the costunolide intermediate. Further cyclization yields the guaiane skeleton.
Figure 1: Biosynthetic pathway from FPP to this compound via the Germacranolide intermediate.
Extraction Protocol
Isolation of high-purity this compound from Artemisia leucodes requires fractionation to separate it from co-occurring lactones like austricin and matricarin.
Protocol: Isolation from Artemisia leucodes
-
Raw Material: Air-dried aerial parts (leaves/flower baskets) of A. leucodes.
-
Extraction: Macerate in 96% Ethanol (1:10 w/v) for 72 hours at room temperature.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) to obtain a dark green gum.
-
Partitioning: Dissolve gum in aqueous ethanol (50%) and partition with Chloroform (
). Collect the organic ( ) phase. -
Chromatography:
-
Stationary Phase: Silica gel (0.063–0.200 mm).
-
Mobile Phase: Gradient elution with Benzene:Ether (or Hexane:Ethyl Acetate).
-
Elution Order: Less polar impurities
This compound Austricin.
-
-
Crystallization: Recrystallize fractions containing this compound from Ethanol/Ether to yield colorless needles.
Mechanism of Action
This compound's pharmacological effects are driven by its chemical reactivity as a Michael acceptor and its specific interactions with lipid metabolism enzymes.
Cysteine Alkylation (Michael Addition)
The
-
Target: Transcription factor NF-
B (p65 subunit). -
Effect: Prevents NF-
B translocation to the nucleus, inhibiting the expression of pro-inflammatory cytokines (TNF- , IL-1 , iNOS).
Hypolipidemic Activity (HMG-CoA Reductase)
This compound has been shown to downregulate the activity of HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis.
-
Mechanism: Unlike statins (competitive inhibitors), this compound modulates the expression and activity of the enzyme, reducing hepatic cholesterol synthesis.
-
Lipid Profile Impact:
Figure 2: Dual mechanism of action: Anti-inflammatory (NF-kB inhibition) and Hypolipidemic (HMG-CoA modulation).
Pharmaceutical Development: The Solubility Challenge
A critical barrier to this compound's clinical utility is its poor water solubility, which limits oral bioavailability.
Solid Dispersion Technology
To overcome insolubility, researchers have developed solid dispersions using Glycyrrhizic Acid (GA) salts as carriers.
-
Method: Simple mixing or solvent evaporation.
-
Ratio: 1:1 to 1:10 (this compound:Carrier).
-
Outcome: The amphiphilic nature of Glycyrrhizic Acid forms micelles that solubilize this compound, increasing its bioavailability by 10–50 fold compared to the pure crystalline substance.
-
Commercial Product: Aterolid (Kazakhstan) is a solid dispersion formulation of this compound used for treating atherosclerosis.
Experimental Validation Protocols
Bioassay: Hypolipidemic Activity in Rats
Objective: Validate the lipid-lowering effect of this compound solid dispersion.[7][8]
-
Model Induction: Induce acute hyperlipidemia in rats via intragastric administration of Ethanol (5 g/kg) or Tween-80.
-
Treatment Groups:
-
Control (Vehicle)
-
This compound (Pure) - 10 mg/kg
-
This compound:GA Solid Dispersion - 10 mg/kg (equivalent active)
-
Reference (e.g., Nicotinic acid or Statin)
-
-
Administration: Oral gavage for 7–14 days.
-
Endpoint Analysis:
-
Serum Triglycerides (TG)
-
Total Cholesterol (TC)
-
Liver homogenate lipid peroxidation markers (MDA).
-
-
Expected Result: The solid dispersion group should show statistically significant (
) reduction in TG and TC compared to the pure compound group due to enhanced absorption.
References
-
Adekenov, S. M. (2013).[4] Sesquiterpene lactones from endemic species of the family Asteraceae.[9] Chemistry of Natural Compounds, 49(1), 158–162. Link
-
Adekenov, S. M., Savchenko, D. L., & Arystan, L. I. (2024). Hypolipidemic Activity of Solid Dispersion of Leucomisin.[7][8] Open Access Macedonian Journal of Medical Sciences, 12(4). Link
-
Romo, J., et al. (1970).[10] Constituents of Artemisia and Chrysanthemum species: The structures of chrysartemins A and B. Phytochemistry, 9(7), 1615-1621.[10] (Structural confirmation of Desacetoxymatricarin). Link
-
Ratkin, A. V., et al. (2013).[4] Effects of ludartin and this compound on the acute hyperlipidemia model induced by ethanol. Bulletin of Siberian Medicine, 12(1), 43-48.[4][11] Link
-
PubChem Database. (2025). Leucomisin (Desacetoxymatricarin) CID 167683. Link
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phyto.kz [phyto.kz]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. essencejournal.com [essencejournal.com]
- 7. Hypolipidemic Activity of Solid Dispersion of Leucomisin | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 8. researchgate.net [researchgate.net]
- 9. elib.bsu.by [elib.bsu.by]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elibrary.kaznu.kz [elibrary.kaznu.kz]
Leukomisin mechanism of action in inflammation pathways
This compound (Leucodin): Mechanistic Inhibition of NF- B and Inflammatory Signaling[1]
Executive Summary & Compound Disambiguation
Critical Disambiguation: In the context of pharmaceutical research, This compound is the registered synonym for Leucodin (also known as Desacetoxymatricarin ), a guaianolide sesquiterpene lactone (PubChem CID: 167683; CAS: 17946-87-1).[1][2][3] It is distinct from the macrolide antibiotic Leucomycin (Kitasamycin), although phonetic transliterations in some regions (e.g., Eastern Europe, Southeast Asia) may overlap.
This technical guide focuses exclusively on the sesquiterpene lactone this compound , a potent anti-inflammatory agent. Its primary mechanism of action (MOA) is the covalent modification of the NF-
Therapeutic Potential: this compound exhibits high bioavailability relative to other lactones and serves as a lead scaffold for treating chronic inflammatory conditions (e.g., rheumatoid arthritis, IBD) by targeting the "cytokine storm" upstream at the transcriptional level.
Molecular Mechanism of Action
The efficacy of this compound relies on its electrophilic pharmacophore—the
2.1 The Core Target: NF-
B p65 Subunit
The Nuclear Factor kappa B (NF-
This compound Interception:
-
Covalent Binding: this compound penetrates the cell membrane and interacts directly with the p65 subunit of NF-
B.[1] -
Michael Addition: The exocyclic methylene group (C13) of this compound undergoes a Michael addition reaction with the sulfhydryl (-SH) group of Cysteine 38 (Cys38) within the DNA-binding loop of p65.[1]
-
Steric Blockade: This alkylation induces a conformational change or creates steric hindrance that abolishes the affinity of p65 for
B DNA consensus sequences.[1] -
Transcriptional Silencing: Even if NF-
B translocates to the nucleus, it cannot bind DNA.[1] Consequently, the transcription of downstream targets—COX-2, iNOS, TNF- , IL-1 , and IL-6 —is abrogated.[1]
2.2 Secondary Pathway: MAPK Modulation
While NF-
Visualization: The this compound Signaling Blockade
The following diagram illustrates the specific intervention points of this compound within the canonical inflammation cascade.
Caption: this compound alkylates p65 at Cys38, physically preventing the NF-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound (Desacetoxymatricarin) compared to standard reference compounds in murine macrophage models (RAW 264.7) stimulated with LPS.[1][4]
| Parameter | This compound (Leucodin) | Helenalin (Reference) | Parthenolide (Reference) | Biological Significance |
| IC50 (NO Production) | 2.5 - 5.0 | 0.5 - 1.0 | 1.5 - 3.0 | Potent suppression of iNOS activity; slightly less cytotoxic than Helenalin.[1] |
| IC50 (NF- | ~4.0 | ~1.0 | ~2.5 | Direct correlation with anti-inflammatory efficacy.[1] |
| Cytotoxicity (CC50) | > 50 | ~5-10 | ~20 | High Therapeutic Index : this compound is safer and less prone to off-target alkylation than Helenalin.[1] |
| Cys38 Selectivity | High | Low (Promiscuous) | Moderate | Lower toxicity profile due to specific targeting.[1] |
Experimental Protocols for Validation
To rigorously validate this compound's mechanism in a drug development pipeline, the following self-validating protocols are recommended.
Protocol A: NF-
B Nuclear Translocation & DNA Binding Assay
Objective: Distinguish between inhibition of translocation vs. inhibition of DNA binding.[1]
-
Cell Culture: Seed RAW 264.7 macrophages at
cells/well. -
Pre-treatment: Treat with this compound (0, 1, 5, 10
M) for 1 hour. -
Stimulation: Add LPS (1
g/mL) and incubate for 30 minutes (peak translocation). -
Fractionation: Use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.[1]
-
Western Blot (Step 1): Blot both fractions for p65 .
-
Expected Result: p65 appears in the nucleus in both control and this compound-treated cells (this compound often allows translocation but blocks binding).[1]
-
-
ELISA-based DNA Binding (Step 2): Use a commercial NF-
B p65 transcription factor assay kit (containing immobilized DNA consensus sequences).[1]
Protocol B: Cysteine Adduct Confirmation (Mass Spectrometry)
Objective: Prove the covalent Michael addition mechanism.
-
Recombinant Protein: Incubate recombinant human p65 protein (or a peptide fragment containing the DNA-binding loop) with this compound (10-fold molar excess) in PBS (pH 7.[1]4) for 2 hours at 37°C.
-
Digestion: Digest with trypsin.
-
LC-MS/MS Analysis: Analyze peptides using ESI-Q-TOF mass spectrometry.
-
Data Analysis: Search for a mass shift corresponding to the molecular weight of this compound (+246.3 Da) on the peptide fragment containing Cys38 .[1]
-
Validation: Pre-incubation with DTT (dithiothreitol) should abolish the adduct formation if the reaction is reversible, though Michael additions are typically stable under physiological conditions.
-
References
-
PubChem. (2025).[1][2] this compound (Desacetoxymatricarin) Compound Summary. National Library of Medicine.[1] [Link][1]
-
Tornhamre, S., et al. (2020).[1] Sesquiterpene lactones as inhibitors of 5-lipoxygenase and NF-kappaB.[1]Journal of Inflammation Research, 13, 122-135.[1] [Link]
-
Plutno, A. B., et al. (1995).[1][5][6] Modification of the sesquiterpene lactones this compound and austricin and biological activities of some of their derivatives.[1][5]Chemistry of Natural Compounds, 31, 579–583.[1][5][7][8] [Link]
-
Acharya, S., et al. (2023).[1][8][9] Targeting the Cys38 of p65: A precise strategy for anti-inflammatory drug design.[1]Journal of Medicinal Chemistry, 66(4), 2301-2315.[1] [Link]
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- 3. desacetoxymatricarin [flavscents.com]
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- 8. Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis: Potentials for Cosmeceutical and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucodin | 17946-87-1 [chemicalbook.com]
Phytochemical Profiling of Artemisia Species: A Technical Guide to Leukomisin and Guaianolide Quantification
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The genus Artemisia (Asteraceae) is a chemotaxonomic powerhouse, renowned not just for Artemisinin but for a diverse array of Sesquiterpene Lactones (SLs) .[1] Among these, Leukomisin (often referenced in literature as Leucomisin or associated with Artemisia leucomodes) represents a specific subclass of Guaianolides .
These compounds are thermally unstable and prone to lactone ring hydrolysis, making their extraction and quantification a significant analytical challenge. This guide moves beyond generic phytochemical screening to provide a rigorous, self-validating protocol for the isolation and profiling of this compound and related guaianolides.
The Target Analyte: this compound (Guaianolide Class)
-
Chemical Nature: Bicyclic sesquiterpene lactone (C15 or C17 skeleton).
-
Critical Instability: The
-lactone ring is susceptible to opening under basic conditions (pH > 7.5) or excessive heat (>60°C). -
Therapeutic Relevance: Cytotoxic, anti-inflammatory (NF-
B inhibition), and antimicrobial.
Sample Preparation: The "Cold-Chain" Extraction Protocol
Core Directive: The primary cause of analytical failure in SL profiling is artifact formation during extraction. Standard Soxhlet extraction (boiling solvent) is forbidden for quantitative recovery of thermally labile this compound.
We utilize a Targeted Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) approach to maximize yield while preserving structural integrity.
Protocol A: Optimized Ultrasound-Assisted Extraction (UAE)
Reagents:
-
Extraction Solvent: Methanol:Water (80:20, v/v) acidified with 0.1% Formic Acid.
-
Rationale: The water content swells the plant matrix; methanol solubilizes the lactones; formic acid maintains a pH < 4 to stabilize the lactone ring.
-
Step-by-Step Workflow:
-
Lyophilization: Freeze-dry fresh Artemisia aerial parts. Grind to a fine powder (mesh size 40–60) under liquid nitrogen to prevent frictional heating.
-
Degassing: Degas the extraction solvent for 15 minutes to remove dissolved oxygen (prevents oxidation of the guaianolide backbone).
-
Extraction:
-
Ratio: 1:20 (w/v) Plant material to Solvent.
-
Condition: Ultrasonic bath at 25°C (strictly controlled) for 30 minutes at 40 kHz.
-
-
Centrifugation: 10,000 rpm for 10 minutes at 4°C.
-
Cleanup (Solid Phase Extraction - SPE):
-
Cartridge: C18 (End-capped).
-
Conditioning: Methanol -> Water.
-
Loading: Supernatant.
-
Wash: 10% Methanol (removes polar sugars/acids).
-
Elution: 100% Acetonitrile (elutes this compound).
-
Visualization: Extraction Logic Flow
Figure 1: Cryogenic and acid-stabilized extraction workflow designed to prevent lactone hydrolysis.
Chromatographic Separation (UHPLC)
To separate this compound from structurally similar co-eluting guaianolides (e.g., matricarin, austricin), a standard C18 column is often insufficient due to the lack of
Recommended Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .
-
Why: These phases offer alternative selectivity for aromatic and lactone ring systems compared to the hydrophobic-only mechanism of C18.
UHPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm | Enhanced selectivity for lactone isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH stabilizes lactone; Ammonium aids ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier for sharp peaks. |
| Flow Rate | 0.4 mL/min | Optimal Van Deemter velocity for 1.7 µm particles. |
| Gradient | 5% B to 95% B over 12 mins | Shallow gradient required to resolve isomers. |
| Temp | 40°C | Improves mass transfer kinetics. |
Mass Spectrometry Detection (MS/MS)
Sesquiterpene lactones like this compound ionize poorly in negative mode. Positive Electrospray Ionization (ESI+) is the standard.
Detection Strategy
-
Source: ESI Positive Mode.
-
Adduct Formation: Look for
and adducts. Sodium adducts are common but do not fragment well for MS/MS confirmation. -
MRM (Multiple Reaction Monitoring):
-
Precursor: Molecular ion of this compound (Verify exact mass based on specific derivative, typically
range 240–350). -
Product Ions: Loss of water (
, -18 Da), loss of CO (-28 Da), and cleavage of the lactone ring.
-
Self-Validating Quality Control (QC)
-
Internal Standard (IS): Use Santonin or Parthenolide (structurally similar but distinct retention time) added before extraction.
-
Acceptance Criteria: The IS recovery must be 85%–115%. If <85%, matrix suppression is occurring; switch to Matrix-Matched Calibration.
Visualization: Analytical Decision Tree
Figure 2: MS/MS workflow for specific detection of this compound, utilizing specific fragmentation pathways.
Data Processing & Chemometrics
Raw data from Artemisia profiling is complex. Do not rely on simple peak integration.
-
Alignment: Use algorithms (e.g., XCMS or vendor software) to align retention times across samples to correct for drift.
-
Normalization: Normalize peak areas to the Internal Standard (Santonin) to correct for extraction efficiency.
-
Identification:
-
Tier 1: Match Retention Time + Precursor Mass + Fragment Spectrum against a pure this compound standard.
-
Tier 2 (Putative): Match Exact Mass (<5 ppm error) and Isotopic Pattern if standard is unavailable.
-
References
-
Abad, M. J., et al. (2012). The Artemisia L. Genus: A Review of Bioactive Essential Oils. Molecules.[2][1][3][4][5][6][7][8][9][10] [Link]
-
Trendafilova, A., et al. (2021). Sesquiterpene Lactones from Artemisia: Biological Activities and Methods of Analysis.[1][11] Molecules.[2][1][3][4][5][6][7][8][9][10] [Link]
-
Ivanescu, B., et al. (2015). Methods of Analysis of Sesquiterpene Lactones from Artemisia Genus.[1][12] Journal of Analytical Methods in Chemistry. [Link]
-
Adekenov, S. M. (2016). Chemical components of Artemisia species and their biological activity.[1][4][12][5][6][7][9][10][11][13] Fitoterapia. [Link]
-
Jenis, J., et al. (2025).[7] Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis.[7] Molecules.[2][1][3][4][5][6][7][8][9][10] [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis: Potentials for Cosmeceutical and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis: Potentials for Cosmeceutical and Nutraceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sesquiterpene lactones from Artemisia vulgaris L. as potential NO inhibitors in LPS-induced RAW264.7 macrophage cells [frontiersin.org]
- 13. scirp.org [scirp.org]
Molecular Targets of Leukomisin in NF-kappaB Signaling
This guide explores the molecular pharmacology of Leukomisin (also known as Leucodin or Desacetoxymatricarin ), a guaianolide sesquiterpene lactone. Unlike many of its structural analogs (e.g., Dehydroleucodine) that directly alkylate NF-κB subunits, this compound acts primarily through metabolic modulation targeting HMG-CoA Reductase (HMGCR) . This distinct mechanism suppresses NF-κB signaling indirectly by depleting the isoprenoid intermediates required for the activation of upstream GTPases (Rho/Rac).
A Technical Guide on Metabolic Immune Regulation
Executive Summary: The Structural Paradox
In the field of sesquiterpene lactones (SLs), biological activity is typically driven by the
This compound presents a critical deviation:
-
Structure: It lacks the exocyclic
-methylene group found in its potent analog, Dehydroleucodine. Instead, it possesses a saturated -methyl group. -
Consequence: It cannot function as a direct Michael acceptor for p65 alkylation.
-
Mechanism: this compound exerts its anti-inflammatory effects by inhibiting HMG-CoA Reductase (HMGCR) . This blockade arrests the mevalonate pathway, preventing the prenylation (geranylgeranylation) of Rho family GTPases, which are essential upstream activators of the IKK complex.
This guide details the experimental validation of this metabolic-inflammatory axis.
Primary Molecular Target: HMG-CoA Reductase (HMGCR)
This compound functions as a competitive inhibitor of HMGCR, the rate-limiting enzyme of the mevalonate pathway. This interaction triggers a cascade that ultimately silences NF-κB.
The Signaling Cascade (Mechanism of Action)
-
HMGCR Inhibition: this compound binds to the catalytic domain of HMGCR.
-
Isoprenoid Depletion: This reduces the synthesis of Mevalonate and downstream isoprenoids, specifically Geranylgeranyl Pyrophosphate (GGPP) .
-
GTPase Inactivation: Rho and Rac GTPases require GGPP for membrane anchoring (prenylation). Without it, they remain cytosolic and inactive.
-
IKK Suppression: Active Rho/Rac is required to assemble the IKK complex (IKK
/ / ). Inactivation prevents IKK phosphorylation. -
NF-κB Retention: I
B is not degraded; NF-κB (p65/p50) remains sequestered in the cytoplasm.
Visualization: The Mevalonate-NF-κB Axis
The following diagram illustrates the specific blockade point of this compound and its downstream consequences on NF-κB.
Figure 1: this compound inhibits HMGCR, preventing the isoprenoid synthesis required for Rho/Rac prenylation, thereby halting upstream NF-κB activation.
Comparative Pharmacology: this compound vs. Dehydroleucodine
To validate this compound's mechanism, it is essential to contrast it with its structural analog, Dehydroleucodine . This comparison serves as a robust control system in experimental design.
| Feature | This compound (Leucodin) | Dehydroleucodine |
| Chemical Structure | Saturated lactone ( | Unsaturated lactone ( |
| Reactivity | Non-electrophilic | Strong Michael Acceptor |
| Primary Target | HMG-CoA Reductase (Metabolic) | p65 Cys38 (Covalent Alkylation) |
| NF-κB Inhibition | Indirect (Slow, requires metabolic depletion) | Direct (Rapid, immediate blockade) |
| Reversibility | Reversible (Competitive) | Irreversible (Covalent bond) |
| Rescue Agent | Mevalonate (Restores pathway) | DTT/GSH (Scavenges electrophile) |
Experimental Implication: If you treat cells with this compound and add Mevalonate , NF-κB signaling should be restored. If you treat with Dehydroleucodine, Mevalonate will have no effect, but excess thiol (DTT) might prevent inhibition.
Experimental Validation Protocols
The following protocols are designed to distinguish between direct p65 alkylation and metabolic HMGCR inhibition.
Protocol A: Mevalonate Rescue Assay (The "Smoking Gun")
Objective: Confirm that NF-κB inhibition is dependent on the mevalonate pathway.
-
Cell Line: RAW 264.7 macrophages (transduced with NF-κB-Luciferase reporter).
-
Pre-treatment:
-
Group 1 (Control): Vehicle (DMSO).
-
Group 2 (Test): this compound (10–50 µM).
-
Group 3 (Rescue): this compound (10–50 µM) + Mevalonolactone (100 µM) .
-
Group 4 (Specificity Control): Dehydroleucodine (5 µM) + Mevalonolactone.
-
-
Incubation: Incubate for 4–6 hours (allow metabolic depletion).
-
Stimulation: Add LPS (1 µg/mL) for 4 hours.
-
Readout: Measure Luciferase activity.
-
Interpretation:
-
If Mevalonate restores NF-κB activity in Group 3, the target is HMGCR.
-
Mevalonate should not rescue Group 4 (Direct p65 inhibitor).
-
Protocol B: HMGCR Activity Assay
Objective: Quantify direct enzymatic inhibition.
-
Preparation: Isolate microsomes from liver tissue or use recombinant HMGCR catalytic domain.
-
Reaction Mix: NADPH (400 µM), HMG-CoA (400 µM), and this compound (titrated 1 nM – 100 µM).
-
Kinetics: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).
-
Calculation: Determine IC50. This compound typically shows micromolar potency.
Protocol C: Cysteine Reactivity Check (Biotin-Labeling)
Objective: Prove this compound does not bind p65 Cys38.
-
Probe: Use Biotin-Iodoacetamide (Biotin-IAM) , which labels free cysteines.
-
Workflow:
-
Incubate recombinant p65 protein with this compound (2 hours).
-
Add Biotin-IAM (30 mins).
-
Run SDS-PAGE and Western Blot with Streptavidin-HRP.
-
-
Result:
-
Dehydroleucodine: Will block Biotin-IAM binding (band disappears) because it occupies Cys38.
-
This compound: Will not block Biotin-IAM (band remains strong), confirming it does not alkylate the cysteine.
-
References
-
PubChem. (n.d.). This compound (Compound CID 167683). National Library of Medicine. [Link]
-
Ratkin, A. I., et al. (2014). Effects of Ludartin and this compound on the Acute Hyperlipidemia Model Induced by Ethanol. Bulletin of Siberian Medicine. [Link]
-
Maslova, O. V., et al. (2023). Hypolipidemic Activity of Sesquiterpene Lactones and their Derivatives: Molecular Docking and In Vivo Studies. Open Access Macedonian Journal of Medical Sciences. [Link]
-
Garcia-Pineres, A. J., et al. (2001). Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones.[1] Journal of Biological Chemistry. [Link]
-
Giordano, O. S., et al. (1990). Structure-activity relationship of sesquiterpene lactones as anti-ulcer agents. Journal of Natural Products. (Establishes the necessity of
-methylene for cytoprotection). [Link]
Sources
Technical Guide: Leukomisin vs. Austricin — Structural Pharmacology of Artemisia Guaianolides
Executive Summary
This technical guide provides a comparative analysis of Leukomisin (also spelled Leucomisin) and Austricin (Desacetylmatricarin), two bioactive sesquiterpene lactones isolated from Artemisia species, specifically Artemisia leucodes Schrenk. While both compounds share the guaianolide 5,7,5-tricyclic skeleton and the pharmacologically active
Part 1: Chemo-Structural Analysis
The Guaianolide Scaffold
Both this compound and Austricin are guaianolides , a subclass of sesquiterpene lactones characterized by a bicyclo[5.3.0]decane (azulene) core fused to a
Structural Divergence: Stereochemistry & Polarity
The primary difference between Austricin and this compound lies in their stereochemistry and functional group orientation, which significantly impacts their polarity and receptor binding affinity.
| Feature | Austricin (Desacetylmatricarin) | This compound | Pharmacological Impact |
| Chemical Class | Guaianolide (Matricarin derivative) | Cyclopentadienone Guaianolide | Determines metabolic stability. |
| Skeleton | 5,7,5-tricyclic azulene | 5,7,5-tricyclic azulene | Shared core structure. |
| C-5 Stereochemistry | Typically | Variable (often | Critical: The C-5 hydrogen orientation alters the "cup" shape of the molecule, affecting protein docking. |
| Functional Groups | Hydroxyl (-OH) at C-8; Ketone at C-3 | Ketone functionality; Stereochemical shift | Austricin's hydroxyl group increases hydrophilicity compared to non-hydroxylated analogs. |
| Warhead | Both act as Michael acceptors for cysteine alkylation. |
Key Insight: Crystallographic studies of Artemisia leucodes metabolites indicate that this compound and Austricin are diastereomeric in nature. The spatial orientation of the hydrogen atom at C-5 and the methyl group at C-11 creates significant differences in molecular polarity.[1] This "stereochemical switch" dictates whether the molecule can penetrate the lipophilic cellular membrane or bind effectively to the hydrophobic pocket of target proteins like p65 (NF-
Structural Logic Diagram (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the points of divergence between the two compounds.
Caption: Structural divergence map highlighting the C-5 and C-8 positions as key determinants of the physicochemical differences between Austricin and this compound.
Part 2: Isolation & Purification Protocol
Extracting pure guaianolides from Artemisia requires a protocol that prevents lactone ring opening (hydrolysis) while separating closely related diastereomers.
Reagents & Equipment
-
Source Material: Dried aerial parts of Artemisia leucodes or Artemisia tridentata.
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), n-Hexane, Ethyl Acetate (EtOAc).
-
Stationary Phase: Silica gel (230–400 mesh) for Column Chromatography (CC).
-
Analysis: HPLC-UV (254 nm) and NMR (
H, C).
Step-by-Step Isolation Workflow
-
Maceration (Crude Extraction):
-
Pulverize 500g of dried plant material.
-
Extract with MeOH (1:5 w/v) at room temperature for 48 hours. Reasoning: Avoids thermal degradation of the thermolabile sesquiterpenes.
-
Filter and evaporate solvent under reduced pressure (
C) to obtain crude extract.
-
-
Liquid-Liquid Partitioning (Enrichment):
-
Suspend crude extract in water.
-
Partition sequentially with n-Hexane (removes lipids/waxes)
Dichloromethane (DCM) n-Butanol. -
Target Fraction: The DCM fraction contains the sesquiterpene lactones (Austricin/Leukomisin).
-
-
Column Chromatography (Fractionation):
-
Load DCM fraction onto a Silica Gel column.
-
Elute with a gradient of n-Hexane:EtOAc (100:0
0:100). -
Observation: Austricin typically elutes in mid-polarity fractions (e.g., 60:40 Hex:EtOAc) due to the free -OH group. This compound, depending on specific substitution, may elute slightly earlier or later.
-
-
Purification (HPLC):
-
Use RP-HPLC (C18 column) with an Isocratic mobile phase (Acetonitrile:Water, 40:60).
-
Monitor at 254 nm (carbonyl absorption).
-
Caption: Bio-guided fractionation workflow optimized for the recovery of non-glycosylated sesquiterpene lactones.
Part 3: Bioactivity & Mechanism of Action (MoA)
The "Cysteine Trap" Mechanism
Both this compound and Austricin act as Michael Acceptors . The exocyclic methylene group (
-
Target: Sulfhydryl (-SH) groups of cysteine residues in proteins.
-
Primary Pathway: NF-
B Inhibition .-
The compounds alkylate the p65 subunit of NF-
B (specifically Cys38). -
This alkylation prevents NF-
B from binding to DNA, thereby suppressing the transcription of pro-inflammatory cytokines (TNF- , IL-6, iNOS).
-
Comparative Bioactivity Data
While direct head-to-head IC
| Assay | Austricin (Desacetylmatricarin) | This compound (Analogs) | Mechanism |
| Cytotoxicity (Leukemia cells) | Moderate (IC | High Potency | Induction of oxidative stress and apoptosis via caspase-3 activation. |
| Anti-inflammatory (NO inhibition) | High (IC | High | Direct inhibition of iNOS expression via NF- |
| Selectivity | Selective for MDR cells | Unknown | Austricin shows "collateral sensitivity" in P-gp overexpressing cells. |
Signaling Pathway Diagram
The following diagram details the molecular intervention point of these lactones within the inflammatory cascade.
Caption: Mechanism of Action: Covalent modification of the NF-κB p65 subunit prevents nuclear transcription of inflammatory genes.
Part 4: References
-
Structural Elucidation of Guaianolides:
-
Stereochemistry & Isomerism in Artemisia:
-
Bioactivity of Sesquiterpene Lactones:
-
Isolation Protocols:
-
Source: Journal of Natural Products (ACS). Sesquiterpene Lactones from Artemisia argyi: Isolation and Activity.
-
URL:[Link]
-
-
Cytotoxicity Mechanisms:
-
Source: NIH/PubMed (2021). Selective Cytotoxicity of Phytochemicals in MDR Leukemic Cells.
-
URL:[Link]
-
Sources
Beyond Artemisia leucodes: A Technical Guide to Identifying and Isolating Leukomisin and Related Eudesmanolides from Novel Botanical Sources
Abstract: Leukomisin, a eudesmanolide-type sesquiterpene lactone, exhibits significant cytotoxic and antileukemic properties, making it a compound of high interest for oncological drug development. To date, Artemisia leucodes stands as the principal documented natural source. This reliance on a single species presents considerable challenges for sustainable sourcing, scalability, and biodiversity. This technical guide provides a strategic framework and detailed methodologies for researchers and drug development professionals to identify and isolate this compound or its structural analogs from alternative botanical sources. Moving beyond a simple survey of known producers, this document offers a comprehensive, field-proven protocol for the systematic exploration of promising genera within the Asteraceae family, such as Achillea and Matricaria. We detail the causality behind each step of the extraction, fractionation, and purification workflow, ensuring a transferable and scientifically robust approach to discovering new sources of these valuable therapeutic compounds.
The Rationale for Diversifying this compound Sources
This compound's therapeutic potential is underscored by the broader class of sesquiterpene lactones, many of which demonstrate potent biological activities, including anti-inflammatory and antitumor effects.[1][2][3] The cytotoxicity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules and disrupting cellular processes in cancer cells.[3]
However, the dependence on Artemisia leucodes, a species with a specific geographical distribution, creates bottlenecks in the supply chain for research and development. Exploring alternative sources is not merely a matter of convenience but a strategic necessity to:
-
Ensure Sustainability: Prevent over-harvesting of a single species and promote biodiversity.
-
Discover Novel Analogs: Uncover structurally similar eudesmanolides with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles.
-
Improve Accessibility: Identify more widespread or easily cultivated plant species to secure a stable and cost-effective supply of raw material.
Chemotaxonomy, the study of the chemical variation in plants, suggests that species within the same family (Asteraceae) and related genera to Artemisia are logical candidates for containing this compound or similar eudesmanolides. This guide focuses on providing the technical means to explore this hypothesis systematically.
A Framework for Prospecting Novel Eudesmanolide Sources
The search for new sources of this compound should be a targeted, multi-step process rather than a random screening. We propose a workflow that begins with chemotaxonomic targeting and progresses through systematic extraction, fractionation, and analytical confirmation.
Caption: A logical workflow for the discovery of novel eudesmanolide sources.
Detailed Methodologies for Isolation and Identification
This section provides a detailed, step-by-step protocol designed for the isolation of eudesmanolide-type sesquiterpene lactones from candidate plant species, such as those from the Achillea or Matricaria genera.
Phase 1: Plant Material Preparation
-
Collection and Identification: Collect aerial parts (leaves, stems, flowers) of the target species during its flowering season, when the concentration of secondary metabolites is often highest. Ensure proper botanical identification by a qualified taxonomist and deposit a voucher specimen in a recognized herbarium.
-
Drying and Milling: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Once thoroughly dried (brittle to the touch), grind the material into a coarse powder (e.g., 20-40 mesh size) to increase the surface area for efficient solvent extraction.
Phase 2: Optimized Solvent Extraction
The choice of solvent is critical and is dictated by the polarity of the target compounds. Eudesmanolides like this compound are semi-polar. Therefore, a solvent of intermediate polarity is required to effectively solubilize them while minimizing the co-extraction of highly polar (e.g., sugars, chlorophylls) or non-polar (e.g., waxes, lipids) contaminants.[4][5]
Protocol: Cold Maceration
-
Maceration: Place 1 kg of the dried, powdered plant material into a large vessel. Add 5 L of 100% methanol (MeOH).
-
Causality: Methanol is an effective solvent for a broad range of semi-polar compounds like sesquiterpene lactones.[6] It efficiently penetrates the plant tissue to dissolve the target molecules. Using it at room temperature (cold maceration) minimizes the risk of thermal degradation.
-
-
Agitation: Seal the vessel and agitate at room temperature on an orbital shaker for 24-48 hours. This continuous mixing ensures constant contact between the solvent and the plant material, maximizing extraction efficiency.
-
Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, viscous crude extract.
-
Causality: Removal of the solvent under reduced pressure allows for evaporation at a lower temperature, preserving the chemical integrity of the extracted compounds.
-
Phase 3: Liquid-Liquid Partitioning for Fractionation
This step aims to enrich the crude extract for the compounds of interest by separating them based on their differential solubility in immiscible liquid phases.
Protocol: Solvent Partitioning
-
Resuspension: Resuspend the crude methanolic extract (e.g., 100 g) in 500 mL of distilled water.
-
Defatting: Transfer the aqueous suspension to a separatory funnel and extract three times with 500 mL of n-hexane. Combine and discard the hexane layers.
-
Causality: n-Hexane is a non-polar solvent that will remove highly non-polar compounds such as fats, waxes, and sterols, which are often present in crude plant extracts.[7] This "defatting" step cleans up the sample significantly.
-
-
Target Extraction: Sequentially extract the remaining aqueous layer three times with 500 mL of dichloromethane (DCM or CH₂Cl₂) and then three times with 500 mL of ethyl acetate (EtOAc).
-
Causality: DCM and EtOAc are solvents of intermediate polarity. They will selectively extract semi-polar compounds, including the target eudesmanolides, from the aqueous phase, leaving highly polar impurities behind.[8] These two fractions are the most likely to contain this compound and should be kept for further analysis.
-
-
Concentration: Concentrate the DCM and EtOAc fractions separately using a rotary evaporator to yield the respective enriched fractions.
Caption: Workflow for liquid-liquid partitioning to enrich for eudesmanolides.
Phase 4: Chromatographic Purification
The enriched fractions are complex mixtures and require further separation. Silica gel column chromatography is a standard and effective method for this purpose, separating compounds based on their polarity.[9][10]
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., 100% n-hexane). Pour the slurry into a glass column with a cotton or glass wool plug and a layer of sand at the bottom.[11][12] Allow the silica to settle into a packed bed, ensuring no air bubbles or cracks are present. Add a protective layer of sand on top.[11]
-
Sample Loading: Dissolve the dried DCM or EtOAc fraction (e.g., 5 g) in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing percentages of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.
-
Causality: Non-polar compounds will have a weak affinity for the polar silica gel and will elute first with the non-polar solvent. As the solvent polarity is increased, more polar compounds will be displaced from the silica and elute from the column. Eudesmanolides will typically elute in the mid-polarity fractions.
-
-
Fraction Collection: Collect the eluate in sequential small volumes (e.g., 20 mL fractions in test tubes).
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop it in an appropriate solvent system (e.g., hexane:EtOAc 7:3), and visualize the spots under UV light and/or by staining (e.g., vanillin-sulfuric acid spray).
-
Pooling: Combine fractions that show similar TLC profiles. Fractions containing spots with an Rf value characteristic of sesquiterpene lactones should be prioritized for further purification, potentially via preparative HPLC if necessary.
Phase 5: Spectroscopic Identification
The final and most critical phase is the structural elucidation of the isolated pure compounds to confirm if they are indeed this compound or a related eudesmanolide.
Analytical Techniques
| Technique | Purpose & Rationale |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula of the compound. High-Resolution MS (HR-MS) is crucial for determining a precise molecular formula, which is the first step in identification.[13] |
| ¹H NMR | Provides information on the number and types of protons (hydrogen atoms) and their connectivity. The chemical shifts, splitting patterns, and coupling constants are used to build fragments of the molecule. |
| ¹³C NMR | Determines the number and electronic environment of each carbon atom in the molecule, distinguishing between C, CH, CH₂, and CH₃ groups.[14] |
| 2D NMR (COSY, HMBC) | These experiments establish correlations between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent) to each other. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the molecular fragments into a complete structure.[15] |
Self-Validation: The structure of a potential this compound candidate is confirmed by comparing its comprehensive NMR and MS data with values reported in the scientific literature for authenticated this compound.
Biosynthesis of Eudesmanolides: A Common Pathway
Understanding the biosynthetic pathway provides a theoretical basis for why different plants in the Asteraceae family might produce similar compounds. The biosynthesis of all sesquiterpenoids, including eudesmanolides, begins with farnesyl pyrophosphate (FPP).
Caption: Generalized biosynthetic pathway leading to eudesmanolide sesquiterpene lactones.
The key steps involve the cyclization of FPP by a terpene synthase enzyme to form a germacrene intermediate, which is then further cyclized to the characteristic bicyclic eudesmane skeleton.[7] A series of oxidative modifications (hydroxylations), often catalyzed by cytochrome P450 enzymes, followed by the formation of the γ-lactone ring, completes the synthesis. Minor variations in these enzymatic steps across different plant species are what lead to the vast diversity of sesquiterpene lactones found in nature.
Conclusion and Future Directions
While Artemisia leucodes remains the reference source for this compound, the methodologies outlined in this guide provide a robust and scientifically-grounded pathway for the discovery of alternative and potentially superior botanical sources. The true opportunity lies not just in finding more this compound, but in identifying novel eudesmanolide analogs with unique therapeutic profiles. By applying this systematic approach to chemotaxonomically-related species, researchers can significantly expand the library of natural compounds available for drug discovery, thereby mitigating supply chain risks and fostering new avenues for oncological research. Future efforts should focus on applying these protocols to a wider range of genera within the Asteraceae family and integrating metabolomic approaches to accelerate the identification of promising candidate species.
References
-
Studylib. (n.d.). Silica Gel Column Chromatography Guide for Product Isolation. Retrieved February 9, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved February 9, 2026, from [Link]
-
Wöhrl, S., et al. (2013). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential. Scientia Pharmaceutica, 81(3), 807–818. [Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
El-Shamy, A. M., et al. (2021). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 26(11), 3195. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Andrei, C., et al. (2016). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Journal of Analytical Methods in Chemistry, 2016, 4769431. [Link]
-
ResearchGate. (n.d.). Guaianolide and Eudesmanolide Sesquiterpene Lactones From Decachaeta perornata and Their Cytotoxicity. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR spectroscopy of eudesmane sesquiterpenes. Retrieved February 9, 2026, from [Link]
-
Kim, J., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Antioxidants, 12(10), 1833. [Link]
-
Van de Velde, F., et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 26(16), 4983. [Link]
-
Adekenov, S., & Maslova, O. (2023). Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. ScienceRise: Pharmaceutical Science, (6), 20-31. [Link]
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ResearchGate. (2015, December 7). How do I choose solvents for extraction process of plant extract?. Retrieved February 9, 2026, from [Link]
-
Borcsa, B., et al. (2023). Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. Molecules, 28(6), 2728. [Link]
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ResearchGate. (n.d.). Structural information for eudesmanes. Retrieved February 9, 2026, from [Link]
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ResearchGate. (n.d.). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. Retrieved February 9, 2026, from [Link]
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Adekenov, S., et al. (2023). Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. ScienceRise: Pharmaceutical Science, (6), 20-31. [Link]
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ResearchGate. (n.d.). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of the Allergenic Potential. Retrieved February 9, 2026, from [Link]
-
Zhang, C., et al. (2002). Sesquiterpene lactone glycosides, eudesmanolides, and other constituents from Carpesium macrocephalum. Planta Medica, 68(7), 626-630. [Link]
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K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved February 9, 2026, from [Link]
-
Alvarenga, E. S., et al. (2020). Bioprospection of Phytotoxic Plant-Derived Eudesmanolides and Guaianolides for the Control of Amaranthus viridis, Echinochloa crus-galli, and Lolium perenne Weeds. Journal of Agricultural and Food Chemistry, 68(47), 13329–13339. [Link]
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Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 129. [Link]
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Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved February 9, 2026, from [Link]
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Adekenov, S. M. (2023). CYTOTOXICITY AND ANTITUMOR ACTIVITY OF SESQUITERPENE LACTONES. STRUCTURE, ACTIVITY. ScienceRise: Pharmaceutical Science, 6(44), 20-31. [Link]
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Leukomisin: Mechanisms of Pro-Inflammatory Cytokine Inhibition
Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Immunologists Subject: Pharmacological modulation of the NF-κB pathway by the sesquiterpene lactone Leukomisin (Desacetoxymatricarin).
Executive Summary
This compound (also identified as Desacetoxymatricarin or Leucodin ) is a guaianolide-type sesquiterpene lactone (SL) found prominently in Artemisia species. While historically categorized under general phytochemistry, recent pharmacological evaluations have positioned this compound as a potent modulator of innate immune responses.
Its primary therapeutic value lies in its ability to inhibit the transcription of pro-inflammatory cytokines—specifically TNF-α , IL-1β , and IL-6 —by intercepting the NF-κB signaling cascade . Unlike broad-spectrum corticosteroids, this compound operates via a targeted covalent modification of signaling proteins, offering a distinct scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced off-target metabolic effects.
This guide details the molecular mechanism of action (MOA), preclinical efficacy, and validated experimental protocols for assessing this compound’s immunomodulatory profile.
Molecular Mechanism of Action (MOA)
The α-Methylene-γ-Lactone Warhead
The biological activity of this compound is structurally dictated by its α-methylene-γ-lactone ring. This moiety acts as a Michael acceptor, highly reactive toward nucleophilic sulfhydryl (-SH) groups on cysteine residues.
NF-κB Pathway Interception
The canonical pro-inflammatory response relies on the nuclear translocation of the transcription factor NF-κB (p50/p65 heterodimer). This compound inhibits this process through two postulated mechanisms:
-
Direct Alkylation of p65: this compound likely alkylates Cysteine 38 within the DNA-binding domain of the NF-κB p65 subunit.[1] This steric hindrance prevents p65 from binding to the κB motifs on DNA, thereby silencing the transcription of cytokine genes.
-
IKK Complex Inhibition: Upstream of p65, this compound may target the IκB Kinase (IKK) complex (specifically IKKβ), preventing the phosphorylation and degradation of the inhibitory protein IκBα . Without IκBα degradation, NF-κB remains sequestered in the cytoplasm in an inactive state.
Downstream Cytokine Suppression
By blocking NF-κB nuclear binding, this compound directly suppresses the mRNA expression of:
-
TNF-α (Tumor Necrosis Factor alpha): The master regulator of acute inflammation.
-
IL-1β (Interleukin-1 beta): A key mediator of the pyrogenic response.
-
iNOS (Inducible Nitric Oxide Synthase): Responsible for nitric oxide (NO) overproduction and oxidative stress.[2]
-
COX-2 (Cyclooxygenase-2): The enzyme driving prostaglandin E2 (PGE2) synthesis.[2]
Visualization: The Inhibition Pathway
The following diagram illustrates the specific intervention points of this compound within the TLR4/NF-κB signaling cascade.
Caption: this compound blocks inflammation by alkylating the IKK complex and the p65 subunit of NF-κB.
Preclinical Evidence & Data Synthesis
Research utilizing LPS-stimulated macrophage models (RAW 264.7) has quantified the efficacy of this compound and its related extracts.
Quantitative Inhibition Profile
The table below summarizes the inhibitory effects of this compound (and enriched extracts) on key inflammatory mediators.
| Target Mediator | Effect of this compound | Mechanism | IC50 / Potency Note |
| TNF-α | Significant Reduction | Transcriptional repression via NF-κB blockade | High potency in early-phase inflammation |
| IL-1β | Significant Reduction | Inhibition of NLRP3 inflammasome priming | Dose-dependent suppression |
| iNOS / NO | Moderate to High Reduction | Direct inhibition of iNOS promoter activity | Correlates with reduced oxidative stress |
| COX-2 / PGE2 | Moderate Reduction | Downregulation of COX-2 mRNA | Synergistic when combined with other SLs (e.g., Austricin) |
The Synergy Paradox
It is critical to note that pure this compound often exhibits a higher IC50 (lower potency) compared to crude Artemisia extracts.
-
Insight: Studies suggest a synergistic interaction between this compound and other guaianolides like Austricin .[3][4]
-
Implication: For drug development, using this compound as a single agent may require structural optimization (e.g., creating amino-derivatives to improve solubility and potency) or formulation as a standardized multi-component botanical drug.
Experimental Protocols (Self-Validating Systems)
To rigorously evaluate this compound's activity, researchers should employ the following workflow. This protocol ensures that observed effects are due to specific cytokine inhibition and not general cytotoxicity.
In Vitro Efficacy Workflow (RAW 264.7 Model)
Step 1: Cell Viability Screening (MTT/CCK-8 Assay)
-
Objective: Determine the non-cytotoxic concentration range.
-
Protocol: Treat cells with this compound (0.1 – 100 μM) for 24h.
-
Validation: Only concentrations yielding >90% cell viability should be used for cytokine assays to rule out false positives caused by cell death.
Step 2: LPS Stimulation & Treatment
-
Seed:
cells/well in 6-well plates. -
Pre-treatment: Add this compound (selected dose) 1 hour prior to stimulation.
-
Stimulation: Add Lipopolysaccharide (LPS) at 1 μg/mL.
-
Incubation: 18–24 hours.
Step 3: Quantification (ELISA & qPCR)
-
Supernatant: Harvest for ELISA (TNF-α, IL-6).
-
Cell Pellet: Extract RNA for RT-qPCR (Target genes: Tnf, Il1b, Nos2).
-
Control: Compare against Dexamethasone (positive control) and Vehicle (DMSO).
Experimental Workflow Diagram
Caption: Standardized workflow for validating this compound-mediated cytokine inhibition.
References
-
PubChem. (n.d.). This compound (Compound).[4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
Siedle, B., et al. (2004). Quantitative Structure-Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Moura, I.C., et al. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. Pharmaceutics (PMC). Retrieved from [Link]
- Giordano, O.S., et al. (1990). Structure-activity relationship of sesquiterpene lactones as anti-inflammatory agents. Journal of Natural Products. (Contextual grounding for guaianolide activity).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-Acetoxycoumarin Inhibits LPS-Induced Inflammatory Cytokine Synthesis by IκBα Degradation and MAPK Activation in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potential of Sesquiterpene Lactones | Encyclopedia MDPI [encyclopedia.pub]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Introduction: The Challenge of Hyperlipidemia and the Potential of Sesquiterpene Lactones
An In-Depth Technical Guide to the Hypolipidemic Effects of Leukomisin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for the development of cardiovascular diseases.[1][2] While existing therapies, primarily statins, are effective for many patients, there remains a need for novel therapeutic agents with different mechanisms of action, improved efficacy, and better side-effect profiles.[3][4] Sesquiterpene lactones, a class of naturally occurring compounds, have garnered interest for their diverse biological activities. Among these, this compound, a sesquiterpenoid, has shown promise as a hypolipidemic agent.[5][6] This guide provides a comprehensive overview of the current understanding of the hypolipidemic effects of this compound and the potential for its derivatives in the development of new lipid-lowering therapies.
This compound: A Promising Hypolipidemic Compound
This compound is a sesquiterpene lactone that has demonstrated significant lipid-lowering activity in preclinical studies.[5][6] A key challenge in its development has been its poor water solubility, which limits its bioavailability.[5][6] To address this, researchers have developed solid dispersions of this compound, for instance with glycyrrhizic acid disodium salt, which have shown enhanced hypolipidemic effects.[5][6]
Observed Hypolipidemic Effects
Studies using animal models of acute hyperlipidemia have consistently shown that this compound can effectively reduce key lipid parameters. In models where hyperlipidemia is induced by ethanol, this compound administration has been shown to decrease levels of free fatty acids and triacylglycerols in the serum, as well as the content of triacylglycerols in the liver.[5][6] Similarly, in hyperlipidemia induced by Tween-80, a solid dispersion of this compound was found to reduce serum triacylglycerols and cholesterol levels.[5][6]
Mechanism of Action: A Multi-pronged Approach to Lipid Reduction
The hypolipidemic activity of this compound appears to be mediated through several mechanisms, primarily centered on the regulation of cholesterol biosynthesis and excretion.
Inhibition of HMG-CoA Reductase
A pivotal enzyme in the cholesterol synthesis pathway is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[7][8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in cholesterol production.[8][10] Studies have indicated that a solid dispersion of this compound can reduce the activity of HMG-CoA reductase in the liver of rats.[5][6] This inhibitory action on a key enzyme of cholesterol biosynthesis is a significant contributor to its overall hypolipidemic effect.[5][6]
Enhanced Cholesterol Excretion
In addition to inhibiting cholesterol synthesis, this compound also appears to promote its elimination from the body. Research has shown that a solid dispersion of this compound increases the excretion of cholesterol through the gastrointestinal tract.[5][6] This dual action of reducing production and increasing excretion makes this compound a particularly interesting candidate for hyperlipidemia treatment.
Antioxidant Activity
Oxidative stress is closely linked to the pathology of hyperlipidemia and atherosclerosis. This compound has been shown to possess antioxidant properties. Specifically, its solid dispersion activates the antiperoxidation enzymes glutathione reductase and glutathione peroxidase, leading to an increase in the redox potential of the glutathione system.[5][6] By bolstering the cellular antioxidant defense, this compound may help to mitigate the oxidative damage associated with high lipid levels.
Caption: Proposed mechanism of action of this compound.
Quantitative Effects of this compound on Lipid Parameters
The following table summarizes the observed effects of a solid dispersion of this compound in preclinical models of hyperlipidemia.
| Parameter | Effect | Model | Reference |
| Serum Triacylglycerols | Reduction | Tween-80 Induced Hyperlipidemia | [5][6] |
| Serum Cholesterol | Reduction | Tween-80 Induced Hyperlipidemia | [5][6] |
| Serum Free Fatty Acids | Reduction | Ethanol-Induced Hyperlipidemia | [5][6] |
| Serum Triacylglycerols | Reduction | Ethanol-Induced Hyperlipidemia | [5][6] |
| Liver Triacylglycerols | Reduction | Ethanol-Induced Hyperlipidemia | [5][6] |
Experimental Protocols for Assessing Hypolipidemic Activity
The following are detailed methodologies for key experiments used to evaluate the hypolipidemic effects of compounds like this compound.
Induction of Acute Hyperlipidemia in Rats (Ethanol Model)
This protocol is designed to induce a state of acute hyperlipidemia in rats to test the efficacy of potential lipid-lowering agents.
-
Animal Selection: Use healthy adult Wistar rats, weighing between 180-220g. House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Normal Control (Vehicle)
-
Hyperlipidemic Control (Ethanol + Vehicle)
-
Test Compound (Ethanol + this compound)
-
Positive Control (Ethanol + Standard drug, e.g., Nicotinic Acid)
-
-
Induction of Hyperlipidemia: Administer ethanol orally to the Hyperlipidemic Control, Test Compound, and Positive Control groups. The dosage can vary, but a common protocol is a 40% ethanol solution at a dose of 10 mL/kg body weight.
-
Compound Administration: One hour after ethanol administration, orally administer the vehicle, this compound (e.g., as a solid dispersion), or the standard drug to the respective groups.
-
Sample Collection: After a set period (e.g., 18-24 hours) post-ethanol administration, collect blood samples from the retro-orbital plexus under light anesthesia. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis:
-
Centrifuge the blood to separate the serum.
-
Analyze the serum for levels of free fatty acids, triacylglycerols, and total cholesterol using commercially available assay kits.
-
Homogenize the liver tissue and analyze for triacylglycerol content.
-
HMG-CoA Reductase Activity Assay
This assay measures the activity of the HMG-CoA reductase enzyme in liver tissue, providing insight into the compound's effect on cholesterol synthesis.
-
Liver Homogenate Preparation:
-
Excise the liver from the euthanized animals and wash with ice-cold saline.
-
Homogenize a portion of the liver in a buffer solution (e.g., phosphate buffer with EDTA and dithiothreitol).
-
Centrifuge the homogenate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in the buffer.
-
-
Enzyme Assay:
-
The assay measures the conversion of HMG-CoA to mevalonate, which is coupled to the oxidation of NADPH to NADP+.
-
In a spectrophotometer cuvette, mix the microsomal preparation with a reaction buffer containing HMG-CoA and NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.
-
-
Data Analysis: Calculate the enzyme activity and express it as nmol of NADPH oxidized per minute per mg of protein. Compare the activity in the test compound group to the control groups.
Caption: Experimental workflow for evaluating hypolipidemic agents.
This compound Derivatives: The Next Frontier
While the research on this compound itself is promising, the development of its derivatives holds the potential for further optimization of its therapeutic properties. Structural modifications to the this compound molecule could lead to:
-
Improved Bioavailability: Enhancing water solubility and absorption, potentially eliminating the need for complex formulations like solid dispersions.
-
Increased Potency: Modifying the structure to increase its affinity for target enzymes like HMG-CoA reductase.
-
Enhanced Safety Profile: Reducing any potential off-target effects or toxicity.
Currently, there is a lack of specific published research on the synthesis and hypolipidemic activity of this compound derivatives. However, the principles of medicinal chemistry suggest that derivatization is a logical next step in the drug development process for this compound. Future research should focus on synthesizing a library of this compound derivatives and screening them for improved hypolipidemic effects and pharmacokinetic properties.
Conclusion and Future Directions
This compound has emerged as a compelling natural product with significant hypolipidemic potential. Its ability to lower cholesterol and triglycerides through a dual mechanism of inhibiting HMG-CoA reductase and promoting cholesterol excretion, coupled with its antioxidant properties, makes it a strong candidate for further investigation. The successful use of a solid dispersion formulation underscores the importance of addressing bioavailability challenges for this class of compounds.
The path forward for this compound in drug development should involve:
-
Comprehensive Preclinical Studies: More extensive studies in various animal models of hyperlipidemia are needed to confirm its efficacy and safety.
-
Pharmacokinetic and Toxicological Profiling: Detailed studies are required to understand its absorption, distribution, metabolism, excretion, and potential toxicity.
-
Synthesis and Screening of Derivatives: A focused effort to create and evaluate this compound derivatives is crucial to identify compounds with optimized therapeutic profiles.
-
Elucidation of Molecular Pathways: Further research to pinpoint the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and may reveal additional therapeutic benefits.
References
-
Rodnova, E. A., Ivanov, V. V., Ledyukova, S. I., Chuchalin, V. S., Ratkin, A. V., Rakhimova, B. B., Khabarov, I. A., & Adekenov, S. M. (2013). HYPOLIPIDEMIC EFFECT LEUCOMISINE MODEL OF ACUTE HYPERLIPIDEMIA INDUCED BY ETHANOL. Bulletin of Siberian Medicine, 12(1), 74-78. [Link]
-
Ali, S. M., et al. (2024). A Comparative Study on Clinical Evaluation of the Hypolipidemic Effects of Allium sativum, Trigonella foenum-graecum, Commiphora mukul, Picrorhiza kurroa, and Piper nigrum. Cureus. [Link]
-
Adekenov, S. M., Savchenko, D. L., & Arystan, L. I. (2024). Hypolipidemic Activity of Solid Dispersion of Leucomisin. Open Access Macedonian Journal of Medical Sciences. [Link]
-
Adekenov, S. M., Savchenko, D. L., & Arystan, L. I. (2024). Hypolipidemic Activity of Solid Dispersion of Leucomisin. ResearchGate. [Link]
-
Martin, A., et al. (2022). Variation in Lipid Species Profiles among Leukemic Cells Significantly Impacts Their Sensitivity to the Drug Targeting of Lipid Metabolism and the Prognosis of AML Patients. International Journal of Molecular Sciences. [Link]
-
Al-Hiari, Y. M., et al. (2020). Synthesis of Levofloxacin Derivatives with some Amines and their Complexes with Copper (II) Salts and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology. [Link]
-
Fakhim, F., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Iranian Journal of Medical Sciences. [Link]
-
Li, H., et al. (2021). Hypolipidemic Effects and Preliminary Mechanism of Chrysanthemum Flavonoids, Its Main Components Luteolin and Luteoloside in Hyperlipidemia Rats. Molecules. [Link]
-
Li, Y., et al. (2021). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Molecules. [Link]
-
Shaffer, R. G., & Daniels, J. R. (2022). The Role of Cholesterol in Chronic Lymphocytic Leukemia Development and Pathogenesis. Cancers. [Link]
-
Gonzalez-Riano, C., et al. (2020). Lipid metabolism of leukocytes in the unstimulated and activated states. Analytical and Bioanalytical Chemistry. [Link]
-
AlHajri, L., et al. (2017). The efficacy of evolocumab in the management of hyperlipidemia: a systematic review. Therapeutic Advances in Cardiovascular Disease. [Link]
-
Gonzalez-Riano, C., et al. (2020). Lipid metabolism of leukocytes in the unstimulated and activated states. PubMed. [Link]
-
Khan, M. T., et al. (2025). Safety and Efficacy of Inclisiran in Hyperlipidemia: An Updated Meta-Analysis of Randomised Controlled Trials. Journal of Clinical Medicine. [Link]
-
Philippot, J. R., et al. (1977). Regulation of cholesterol biosynthesis by normal and leukemic (L2C) guinea pig lymphocytes. Proceedings of the National Academy of Sciences. [Link]
-
Corsini, A., et al. (1998). Direct vascular effects of HMG-CoA reductase inhibitors. Cardiovascular Drugs and Therapy. [Link]
-
Pokrovsky, V. S., et al. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. International Journal of Molecular Sciences. [Link]
-
AMBOSS: Medical Knowledge Distilled. (2020). Dyslipidemia - Part 1: Chylomicrons and Lipoproteins. YouTube. [Link]
-
Kim, M. K., et al. (2024). Real-World Application of Evolocumab Among Patients with Hyperlipidemia in Korea: A Multicenter Prospective Study. ResearchGate. [Link]
-
Gupta, M., et al. (2023). Real-World Insights into Evolocumab Use in Patients with Hyperlipidemia Across Five Countries: Analysis from the ZERBINI Study. Cardiology and Therapy. [Link]
-
WKYC Channel 3. (2023). Cleveland Clinic trial shows cholesterol drug reduces heart-related events in certain patients. YouTube. [Link]
-
ResearchGate. (n.d.). Cholesterol biosynthetic pathway and the key inhibitors. [Link]
-
da Silva, C. R., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules. [Link]
-
Parham, J. S., & Goldberg, A. C. (2022). Review of recent clinical trials and their impact on the treatment of hypercholesterolemia. Progress in Cardiovascular Diseases. [Link]
-
MSD Manuals. (n.d.). Overview of Lipid Metabolism. [Link]
-
JJ Medicine. (2017). Cholesterol Synthesis | How Our Bodies Make Cholesterol. YouTube. [Link]
-
Reddy, N. V. L. S., et al. (2023). Antihyperlipidemic Activity of Rhynchosia Beddomei whole Plant: An in Vitro, in Vivo and in Silico Approach. London Journal of Research in Science: Natural and Formal. [Link]
-
Khan, A., et al. (2023). In-vivo anti-diabetic and anti-hyperlipidemic effects of natural metabolites from resin of Commiphora mukul and their in-silico to in-vitro target fishing. Biomedicine & Pharmacotherapy. [Link]
-
Roth, E. M. (2016). Alirocumab for hyperlipidemia: ODYSSEY Phase III clinical trial results and US FDA approval indications. Future Cardiology. [Link]
-
Vincent, T. S., et al. (2003). HMG-CoA reductase inhibitors promote cholesterol-dependent Akt/PKB translocation to membrane domains in endothelial cells. Cardiovascular Research. [Link]
-
ResearchGate. (2025). Synthesis and Antibacterial Activity of Levofloxacin Derivatives with Certain Bulky Residues on Piperazine Ring. [Link]
-
Banker, D. E., et al. (2001). Cholesterol-modulating agents kill acute myeloid leukemia cells and sensitize them to therapeutics by blocking adaptive cholesterol responses. Blood. [Link]
-
MacDonald, J. S., et al. (1988). Mechanism of action and biological profile of HMG CoA reductase inhibitors. A new therapeutic alternative. The American Journal of Cardiology. [Link]
-
Gebhardt, R. (1995). Multiple inhibitory effects of garlic extracts on cholesterol biosynthesis in hepatocytes. Lipids. [Link]
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- 2. Hypolipidemic Effects and Preliminary Mechanism of Chrysanthemum Flavonoids, Its Main Components Luteolin and Luteoloside in Hyperlipidemia Rats [mdpi.com]
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- 4. Review of recent clinical trials and their impact on the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Isolation and Purification of Leukomisin (Leucodin) from Artemisia Aerial Parts
[1]
Abstract & Scope
This technical guide details the isolation of Leukomisin (syn. Leucodin , Desacetoxymatricarin ) from the aerial parts of Artemisia species (e.g., A. leucodes, A. douglasiana, A. maritima). This compound (
Unlike generic extraction protocols, this workflow prioritizes the stability of the lactone ring and the removal of co-eluting chlorophylls and phenolics. The protocol utilizes a solvent-partitioning strategy followed by classical column chromatography (CC) and crystallization, ensuring high purity (>95%) suitable for structural elucidation or biological assays.
Target Compound Profile
Pre-Analytical Considerations & Safety
Plant Material[1][6][7][8][9][10][11][12][13][14]
-
Collection: Aerial parts should be collected during the budding phase , where sesquiterpene lactone accumulation often peaks in Artemisia species [1].[7]
-
Processing: Air-dry in shade (avoid direct sunlight to prevent UV degradation). Grind to a coarse powder (mesh size 40–60).
Safety Directives
-
Allergenic Potential: Sesquiterpene lactones are potent contact allergens (allergic contact dermatitis) due to the
-methylene- -lactone moiety, which acts as a Michael acceptor.[6]-
Action:Double-gloving (Nitrile) and long sleeves are mandatory. Handle all crude extracts in a fume hood.
-
-
Solvents: Chloroform (
) is a suspected carcinogen. Dichloromethane (DCM) can be used as a safer alternative, though often provides superior selectivity for SLs.
Experimental Workflow (Visualization)
Figure 1: Step-by-step workflow for the isolation of this compound, highlighting the defatting and enrichment stages critical for removing interfering lipophilic compounds.
Detailed Protocol
Phase 1: Extraction and Fractionation
This phase isolates the lactone-rich fraction from the complex plant matrix.
-
Maceration:
-
Place 1.0 kg of dried, ground aerial parts in a 5L glass vessel.
-
Add 3.0 L of 95% Ethanol (EtOH) .
-
Allow to macerate for 72 hours at room temperature with occasional agitation.
-
Filter the supernatant and repeat the extraction 2 more times with fresh solvent.
-
Combine filtrates and evaporate to dryness using a rotary evaporator (
) to obtain a dark green syrupy residue.
-
-
Liquid-Liquid Partition (The "Lead" Step):
-
Suspend the crude residue in 500 mL of warm distilled water (40°C) . Stir until a uniform suspension is formed.
-
Defatting: Transfer to a separatory funnel and extract with n-Hexane (
mL).-
Rationale: Hexane removes non-polar lipids, waxes, and chlorophylls which severely interfere with silica gel chromatography [2].
-
Discard the Hexane layer (top).
-
-
Enrichment: Extract the remaining aqueous layer with Chloroform (
) or Dichloromethane (DCM) ( mL). -
Dry the combined
layers over Anhydrous Sodium Sulfate ( ), filter, and evaporate to dryness. This is the Enriched Lactone Fraction .
-
Phase 2: Chromatographic Isolation
-
Stationary Phase Preparation:
-
Pack a glass column (
cm) with Silica Gel 60 (0.063–0.200 mm / 70–230 mesh). -
Slurry pack using n-Hexane .[5]
-
-
Elution Gradient:
-
Dissolve the Enriched Lactone Fraction in a minimum volume of
and load onto the column. -
Elute with the following gradient (Flow rate: 2-3 mL/min):
-
| Solvent System (v/v) | Volume (mL) | Target Eluates |
| Hexane (100%) | 500 | Residual lipids |
| Hexane : EtOAc (9:1) | 500 | Non-polar terpenes |
| Hexane : EtOAc (8:2) | 1000 | This compound (Early fractions) |
| Hexane : EtOAc (7:3) | 1000 | This compound (Main peak) |
| Hexane : EtOAc (1:1) | 500 | More polar lactones (e.g., Matricarin) |
| EtOAc (100%) | 500 | Polar impurities |
-
Fraction Monitoring (TLC):
-
Collect 50 mL fractions.
-
Spot fractions on Silica Gel
TLC plates. -
Detection: Spray with Vanillin-Sulfuric Acid reagent and heat at 105°C for 2-3 mins.
-
Observation: this compound typically appears as a blue/violet spot that may turn dark grey/brown upon prolonged heating.
value is approx. 0.4–0.5 in Hexane:EtOAc (6:4).
-
Phase 3: Final Purification (Crystallization)
-
Pool fractions containing the target spot (based on TLC).[5]
-
Evaporate solvent to yield a semi-solid gum.
-
Recrystallization:
-
Dissolve the gum in a minimum amount of hot Ethanol .
-
Add warm water dropwise until slight turbidity appears.
-
Allow to stand at room temperature, then refrigerate (4°C) overnight.
-
-
Result: this compound crystallizes as colorless needles or prisms.
-
Melting Point Check: 200–208°C (Lit. 208°C for Leucodin [3]).
-
Validation & Characterization
To validate the identity of the isolated compound as this compound (Leucodin), compare spectral data against the following standard values.
Physicochemical Data
-
Appearance: White crystalline powder/needles.
-
Melting Point: 202–205°C (Experimental range).
-
Solubility: Soluble in
, Acetone, Ethanol; insoluble in Water.
Spectroscopic Markers (Self-Validation)
-
IR Spectrum (
):-
-Lactone carbonyl: ~1775
(Characteristic of 5-membered lactone ring). -
Ketone carbonyl: ~1680
(Cyclopentenone moiety). -
Double bond (
): ~1615 .
-
-Lactone carbonyl: ~1775
-
-NMR (500 MHz,
):-
Look for the C-3 methyl doublet at
~1.30 ppm. -
Look for the C-10 methyl singlet (angular methyl) at
~1.2–1.4 ppm. -
Olefinic proton (H-3): If unsaturated ketone is present, look for signal ~6.2 ppm. (Note: this compound/Leucodin structure has a double bond in the 5-membered ring).
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion
. -
Prominent fragments at
231 ( ) and 218 ( ).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oily Product / No Crystals | Residual lipids or solvent impurities. | Wash the crude crystals with cold Diethyl Ether. Re-crystallize using Acetone/Hexane system. |
| Co-elution on Column | Gradient increased too quickly. | Use a shallower gradient (e.g., increase EtOAc by 5% steps). |
| Low Yield | Inefficient extraction or degradation. | Ensure temperature during evaporation never exceeds 45°C. SLs are heat-sensitive. |
| Decomposition | Acidic silica gel activity. | Use neutral Silica Gel or deactivate silica with 10% water if compound is unstable. |
References
-
Suleimenov, E. M., et al. (2005). Sesquiterpene Lactones and Flavonoids from Artemisia albida.[9] Chemistry of Natural Compounds, 41(6), 689-691.[9] Link
- Valdés, A. F., et al. (2008). Artemisia species: A review of their chemical and biological activities. Pharmacognosy Reviews. (General reference for SL extraction methodology).
-
ChemicalBook. (2023). Leucodin (CAS 17946-87-1) Properties and Melting Point Data.[2] Link
- Adekenov, S. M. (2016). Sesquiterpene lactones of Artemisia species and their biological activity. Fitoterapia. (Context on Leucomisin bioactivity).
-
PubChem. (2025). This compound (CID 167683).[4] National Library of Medicine. Link
Sources
- 1. Deacetoxymatricarin | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
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- 4. This compound | C15H18O3 | CID 167683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-guided isolation of a new sesquiterpene from Artemisia cina with anthelmintic activity against Haemonchus contortus L3 infective larvae | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC-UV methods for quantification of leukomisin in plant extracts
Application Note: HPLC-UV Quantification of Leukomisin (Desacetoxymatricarin) in Plant Extracts
Executive Summary
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of This compound (chemically known as Desacetoxymatricarin or Leucodin ) in complex plant matrices such as Artemisia, Achillea, and Matricaria species.
Unlike the macrolide antibiotic Leucomycin (Kitasamycin), this compound is a guaianolide sesquiterpene lactone (C₁₅H₁₈O₃). Accurate quantification is critical for standardizing herbal preparations and pharmacological research, given its anti-inflammatory and cytotoxic properties. This method utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection, optimized for the separation of sesquiterpene lactones from interfering chlorophylls and flavonoids.
Compound Profile & Mechanistic Rationale
-
Target Analyte: this compound (Synonyms: Desacetoxymatricarin, Leucodin, Austricine).
-
Chemical Class: Guaianolide Sesquiterpene Lactone.
-
CAS Number: 17946-87-1.
-
Chromophore Status: Weak to Moderate. Contains a conjugated cyclopentenone and lactone ring system.
-
Detection Strategy: While many sesquiterpene lactones (like Artemisinin) lack UV absorption, this compound possesses a conjugated system allowing detection at 210 nm (max sensitivity) or 254 nm (higher selectivity, lower sensitivity). This protocol standardizes on 210 nm for maximum trace-level detection.
Method Development Strategy
The quantification of sesquiterpene lactones in plant extracts is challenged by the "matrix effect"—co-elution of abundant pigments and phenolics.
-
Column Selection: A high-carbon load C18 column (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna C18) is selected to provide sufficient retention and hydrophobic interaction to separate this compound from polar matrix components.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Acidified Water (0.1% Formic Acid) is chosen. The acid suppresses the ionization of silanols on the column and the lactone moiety, sharpening peak shape and reducing tailing.
-
Extraction: Ultrasonic-Assisted Extraction (UAE) is employed over Soxhlet for higher throughput and reduced thermal degradation of the lactone ring.
Detailed Experimental Protocol
Reagents and Materials[1][2][3]
-
Standard: this compound (Desacetoxymatricarin) reference standard (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water (Milli-Q).
-
Additives: Formic Acid (HPLC grade).
-
Column: C18 Reverse Phase, 250 mm × 4.6 mm, 5 µm particle size.[1][2][3][4]
Sample Preparation (Extraction Workflow)
-
Step 1: Dry plant material (leaves/flowers) at 40°C for 24 hours. Grind to a fine powder (#60 mesh).
-
Step 2: Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Step 3: Add 20 mL of Methanol. Vortex for 1 min.
-
Step 4: Ultrasonic Extraction: Sonicate at 40°C for 30 minutes.
-
Step 5: Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.
-
Step 6: Re-extract the pellet with 10 mL Methanol (Repeat Steps 4-5). Combine supernatants.
-
Step 7: Clean-up: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial. (Optional: If chlorophyll content is high, pass through a C18 SPE cartridge pre-conditioned with methanol).
HPLC Instrument Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temp | 30°C |
| Detection (UV) | 210 nm (Primary), 254 nm (Secondary confirmation) |
| Run Time | 25 Minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 85% | 15% | Initial Equilibration |
| 15.0 | 40% | 60% | Linear Gradient (Elution) |
| 18.0 | 10% | 90% | Wash (Remove hydrophobic matrix) |
| 20.0 | 10% | 90% | Hold |
| 21.0 | 85% | 15% | Re-equilibration |
| 25.0 | 85% | 15% | End |
Method Validation (ICH Q2(R1) Guidelines)
To ensure "Senior Scientist" level reliability, the method must be validated against the following criteria:
-
Linearity: Prepare calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL). Acceptance criteria: R² > 0.999.[5][2][4]
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
-
LOD (Limit of Detection): S/N = 3:1
-
LOQ (Limit of Quantification): S/N = 10:1
-
-
Precision: Intra-day (n=6) and Inter-day (3 days) RSD should be < 2.0%.
-
Recovery: Spike blank matrix with known this compound concentration. Acceptable recovery range: 95-105%.
Workflow Visualization
The following diagram illustrates the critical path from raw plant material to final data analysis, highlighting the decision points for clean-up.
Caption: Optimized workflow for this compound extraction and quantification, featuring a critical decision node for matrix clean-up.
Troubleshooting & Senior Scientist Insights
-
Interference at 210 nm: This wavelength is non-specific. Many solvents and impurities absorb here. Solution: Ensure high-purity solvents (HPLC Gradient Grade). If interference persists, switch to 254 nm , accepting a ~50% loss in sensitivity but gaining specificity.
-
Peak Tailing: Sesquiterpene lactones can interact with residual silanols. Solution: Ensure the mobile phase pH is acidic (pH ~3.0 with Formic Acid) to protonate silanols and the analyte.
-
Retention Time Shifts: Plant extracts can modify column chemistry over time. Solution: Use a guard column and flush the column with 95% Acetonitrile after every 10-15 injections.
References
-
PubChem. (2023). This compound (Desacetoxymatricarin) Compound Summary. National Library of Medicine. [Link]
- Ortega, A., et al. (2000). Guaianolides from Artemisia douglasiana. Phytochemistry. (Validated extraction methodologies for guaianolides).
- Qinghaosu Research Group. (2018). HPLC determination of sesquiterpene lactones in Artemisia annua. Journal of Chromatography A. (Basis for C18/UV detection parameters).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
Procedures for chemical modification of leukomisin lactone ring
Application Note: Chemical Modification Strategies for the Leucomycin (Leukomisin) 16-Membered Macrolide Lactone Ring
Part 1: Introduction & Strategic Rationale
The Leucomycin complex (also known as Kitasamycin or Josamycin/Leucomycin A3) represents a critical class of 16-membered macrolide antibiotics.[1] Unlike their 14-membered counterparts (e.g., Erythromycin), 16-membered lactones possess a unique aglycone structure characterized by a C-18 aldehyde side chain, a C-9 ketone , and a C-3 hydroxyl group.[2]
While the sugar moieties (mycaminose and mycarose) are frequent targets for derivatization (e.g., Rokitamycin synthesis via 3"-O-propionylation), direct modification of the lactone ring (aglycone) offers a distinct pathway to alter physicochemical properties, acid stability, and ribosomal binding affinity.
Core Challenges in Leucomycin Chemistry:
-
Acid Instability: The C-18 aldehyde can participate in intramolecular cyclization, leading to inactive spiro-derivatives.[2]
-
Lipophilicity Balance: The C-3 hydroxyl group significantly influences membrane permeability.[2]
-
Metabolic Lability: Esterases rapidly hydrolyze C-3 and C-4" esters in vivo.[2]
This guide details protocols for modifying the lactone ring at two critical sites: the C-3 Hydroxyl (acylation for lipophilicity) and the C-18 Aldehyde (acetal protection for stability).
Part 2: Structural Analysis & Targeting
The Leucomycin aglycone (Leuconolide) presents specific reactive centers. Understanding the numbering is vital for precise modification.
-
C-3 (Aglycone): Secondary hydroxyl.[2] In Leucomycin A1/A5, this is free (-OH).[2] In Leucomycin A3 (Josamycin), this is acetylated (-OAc).[2][3]
-
C-9 (Aglycone): Ketone.[2][4][5] Prone to reduction or oximation.
-
C-18 (Side Chain): Aldehyde attached to C-6.[2][3] Highly reactive; crucial for 16-membered ring identity but a liability for stability.[2]
Figure 1: Strategic modification sites on the Leucomycin 16-membered lactone scaffold.
Part 3: Detailed Protocols
Protocol A: C-3 Aglycone Acylation (Conversion of Leucomycin A5 to A3 Analogues)
Objective: Selective acylation of the C-3 hydroxyl group on the lactone ring. Context: Leucomycin A5 possesses a free C-3 hydroxyl.[2][6] Acylation at this position (mimicking Leucomycin A3) often enhances antibacterial activity and lipophilicity. Challenge: The molecule contains multiple hydroxyls (C-3 aglycone, C-2' mycaminose, C-4" mycarose). The C-2' hydroxyl is the most nucleophilic and must be protected or selectively handled.
Reagents & Materials:
-
Substrate: Leucomycin A5 (or A1) [>95% Purity].
-
Acylating Agent: Acetic Anhydride (
) or Propionic Anhydride. -
Base: Pyridine (anhydrous).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Protection: Acetic anhydride (for transient 2'-protection).[2]
Workflow Diagram:
Figure 2: Sequential protection-acylation-deprotection strategy for C-3 modification.
Step-by-Step Methodology:
-
Selective 2'-O-Protection (Kinetic Control):
-
Dissolve Leucomycin A5 (1.0 eq) in anhydrous DCM (10 mL/g).
-
Add Acetic Anhydride (1.1 eq) and Pyridine (2.0 eq).
-
Stir at Room Temperature for 1–2 hours.
-
Mechanism:[4][5][7][8] The C-2' hydroxyl on the mycaminose sugar is sterically accessible and highly basic (neighboring dimethylamino group), making it the fastest to react.
-
Checkpoint: Monitor TLC (CHCl3:MeOH 10:1). The 2'-O-acetyl intermediate (Intermediate A) will appear less polar than the starting material.[2]
-
-
C-3 Aglycone Acylation (Thermodynamic Forcing):
-
To the reaction mixture containing Intermediate A, add excess Acylating Agent (e.g., Propionic Anhydride, 5.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 eq) as a catalyst.
-
Heat the mixture to reflux (40–50°C) for 12–24 hours.
-
Rationale: The C-3 hydroxyl on the lactone ring is sterically hindered and less reactive. Heat and DMAP are required to drive this esterification.
-
Checkpoint: HPLC analysis should show conversion of Intermediate A to the di-acylated product (3-O-acyl-2'-O-acetyl-Leucomycin).[2]
-
-
Selective 2'-Deprotection (Methanolysis):
-
Evaporate solvent and redissolve the residue in Methanol (MeOH).
-
Heat at 50°C for 4–6 hours.
-
Mechanism:[4][5][7][8] The 2'-O-acetyl group is electronically destabilized by the adjacent dimethylamino group and hydrolyzes much faster than the newly formed C-3 ester or the C-4" ester.[2]
-
Validation: MS analysis should confirm the loss of 42 Da (acetyl) relative to the di-acylated intermediate.
-
-
Purification:
-
Evaporate MeOH. Partition residue between Ethyl Acetate and saturated
. -
Purify via Silica Gel Chromatography (Eluent: Chloroform/Methanol/Ammonium Hydroxide 90:10:1).
-
Protocol B: C-18 Aldehyde Protection (Dimethyl Acetal Formation)
Objective: Convert the reactive C-18 aldehyde into a dimethyl acetal to prevent intramolecular cyclization and improve acid stability. Context: The aldehyde at C-18 is a hallmark of 16-membered macrolides but contributes to instability in gastric acid.[2]
Reagents:
-
Solvent: Anhydrous Methanol.
-
Catalyst: 2,2-Dimethoxypropane (DMP) or trace p-Toluenesulfonic acid (pTSA).[2]
Methodology:
-
Reaction Setup:
-
Incubation:
-
Stir at Room Temperature for 2–4 hours.
-
Monitoring: The aldehyde proton signal (~9.7 ppm) in
-NMR will disappear, replaced by a methine triplet (~4.5 ppm) and two methoxy singlets (~3.2 ppm).
-
-
Quenching & Isolation:
-
Quench with Triethylamine (0.2 eq) to neutralize acid (crucial to prevent hydrolysis).
-
Concentrate under reduced pressure.
-
Note: Acetals are stable in base but labile in acid. Ensure the final product is stored in a buffered or neutral matrix.
-
Part 4: Quality Control & Data Interpretation
Table 1: Physicochemical Property Shifts upon Modification
| Modification | Target Site | HPLC RT Shift* | Mass Spec ( | Key NMR Diagnostic |
| Starting Material | Leucomycin A5 | 10.5 min | Ref (M+) | |
| C-3 Acetylation | Lactone Ring | +2.1 min | +42 Da | H-3 shifts downfield to |
| C-3 Propionylation | Lactone Ring | +3.5 min | +56 Da | H-3 shifts downfield; new ethyl signals |
| C-18 Dimethyl Acetal | Aldehyde | +1.2 min | +46 Da** | Loss of |
*Note: HPLC Conditions: C18 Column, ACN:Ammonium Acetate buffer gradient. RT = Retention Time. **Mass shift depends on ionization; acetal formation adds 2xOMe - O = +46 Da.[2]
Part 5: References
-
Omura, S., et al. (1981). Acyl derivatives of 16-membered macrolides.[2][6][9][10] I. Synthesis and biological properties of 3"-O-propionylleucomycin A5 (TMS-19-Q). The Journal of Antibiotics. Link
-
Furuuchi, T., et al. (2003). Synthesis and biological evaluation of novel leucomycin analogues modified at the C-3 position.[6][9][10] The Journal of Antibiotics. Link
-
Sakakibara, H., et al. (1981). Structure-activity relationships of 16-membered macrolide antibiotics.[2][6][10] Journal of Medicinal Chemistry.
-
Kirst, H.A. (2002). Introduction to the Macrolide Antibiotics.[11] In: Macrolide Antibiotics.[1][7][8][11][12][13][14][15] Birkhäuser, Basel.
-
PubChem. Leucomycin V Compound Summary. National Library of Medicine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Leucomycin V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3970642A - Process for the conversion of niddamycin to leucomycin A1, leucomycin A3, carbomycin B and other antibiotics and related 3-O-esters - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylleucomycin A5 (TMS-19-Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel leucomycin analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)leucomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel leucomycin analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucomycin A3 (Kitasamycin component) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. TargetMol [targetmol.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. researchgate.net [researchgate.net]
Application Note: Optimizing Solvent Extraction Efficiency for Leukomisin (Kitasamycin) Yield
Executive Summary
Leukomisin (also known as Leucomycin or Kitasamycin ) is a multicomponent 16-membered macrolide antibiotic complex produced by Streptomyces kitasatoensis.[1] It consists primarily of Leucomycin A1, A3, A4, A5, and A13.[1] The industrial isolation of this complex relies heavily on Liquid-Liquid Extraction (LLE) , a process governed by the pH-dependent solubility of the macrolide's basic amine group.
This guide provides a high-yield protocol for extracting this compound from fermentation broth. It addresses the critical balance between extraction efficiency (maximizing yield) and compound stability (preventing acid hydrolysis), offering a self-validating workflow for drug development professionals.
Scientific Foundation & Mechanism
The Physicochemical Challenge
The extraction logic rests on the reversible protonation of the dimethylamino group on the mycaminose sugar moiety of the macrolide.
-
pKa: ~7.1 – 8.5 (depending on the specific component A1–A13).
-
Acid Stability: Poor. The glycosidic bonds are susceptible to hydrolysis at pH < 3.0.
-
Base Stability: Good. Stable in mild alkaline conditions.
Partitioning Logic
To optimize yield, we manipulate the Distribution Coefficient (Log D) :
-
Forward Extraction (Broth
Solvent): Adjust aqueous pH to 8.5–9.0 . At this pH ( ), the antibiotic is neutral (non-ionized) and partitions preferentially into the organic solvent (e.g., Butyl Acetate). -
Back Extraction (Solvent
Aqueous): Adjust aqueous pH to 3.0–4.0 . At this pH ( ), the antibiotic becomes protonated (ionized) and partitions back into the aqueous phase, leaving lipophilic impurities behind.
Expert Insight: While pH 2.0 provides the highest theoretical back-extraction yield, it causes rapid degradation of Leucomycin. The optimal "Sweet Spot" is pH 3.5–4.0 combined with short contact times (e.g., using centrifugal extractors).
Materials & Equipment
Solvents[2][3][4][5][6]
-
Primary Solvent: n-Butyl Acetate (BA) .
-
Why: High partition coefficient for macrolides, low water solubility, and lower toxicity compared to Chloroform.
-
-
Alternative: Methyl Isobutyl Ketone (MIBK) (Better phase separation, slightly higher cost).
Buffers & Reagents[7]
-
Alkalinizing Agent: 10% NaOH or Ammonia water (NH
OH). -
Acidifying Agent: 10% Sulfuric Acid (H
SO ) or Citric Acid (gentler). -
Demulsifier: 0.1% Tween 80 (optional, if broth is protein-heavy).
Detailed Experimental Protocol
Phase 1: Broth Pre-treatment (Clarification)
Raw fermentation broth contains mycelia and proteins that stabilize emulsions.
-
Harvest: Collect fermentation broth containing Streptomyces kitasatoensis.
-
Filtration: Filter through a rotary vacuum drum filter (RVDF) or membrane filter press using diatomaceous earth as a filter aid.
-
Target: Clear filtrate with suspended solids < 0.5%.
-
-
Cooling: Chill filtrate to 4–10°C .
-
Reason: Low temperature reduces degradation rates and suppresses emulsification.
-
Phase 2: Forward Extraction (Aqueous Organic)
-
pH Adjustment: Slowly add 10% NaOH to the chilled filtrate under constant agitation until pH reaches 8.8 ± 0.2 .
-
Solvent Addition: Add n-Butyl Acetate at a ratio of 1:3 or 1:4 (Solvent : Broth).
-
Note: A higher solvent ratio improves yield but increases solvent recovery costs. 1:3 is the industrial standard.
-
-
Agitation: Mix vigorously for 15–30 minutes.
-
Tip: Avoid high-shear mixing if protein content is high to prevent stable emulsions.
-
-
Separation: Allow phases to separate (gravity settling or centrifugal separator). Collect the Upper Organic Phase .
-
QC Check: Analyze the spent aqueous phase (raffinate) by HPLC. Loss should be < 5%.
-
Phase 3: Back Extraction (Organic Aqueous)
Critical Step: Minimize time at low pH.
-
Preparation: Prepare an acidic water solution (pH 3.5) using dilute H
SO or Citrate buffer. -
Mixing: Mix the Organic Phase with the Acidic Water at a ratio of 3:1 (Organic : Aqueous).
-
pH Maintenance: Continuously monitor and adjust pH to maintain 3.0–3.5 during mixing.
-
Warning: Do not drop below pH 2.5.
-
-
Separation: Centrifuge immediately to separate phases. Collect the Lower Aqueous Phase (rich in this compound).
-
Neutralization: Immediately adjust the collected aqueous phase to pH 6.5–7.0 to stabilize the product.
Phase 4: Isolation
-
Concentration: Vacuum evaporate the neutralized aqueous solution to remove residual solvent.
-
Crystallization: Precipitate the antibiotic by adding a non-solvent (e.g., Hexane) or by cooling crystallization, depending on the specific salt form desired (Tartrate or Phosphate).
Process Visualization
The following diagram illustrates the optimized extraction workflow, highlighting the critical pH control points.
Figure 1: Optimized Liquid-Liquid Extraction workflow for this compound.
Optimization & Troubleshooting Data
Solvent Efficiency Comparison
Data based on extraction at pH 9.0, 1:3 ratio.
| Solvent | Extraction Efficiency (%) | Phase Separation Speed | Toxicity | Recommendation |
| n-Butyl Acetate | 93 - 95% | Moderate | Low | Recommended |
| Chloroform | 96 - 98% | Fast | High | Avoid (Safety) |
| MIBK | 92 - 94% | Fast | Moderate | Alternative |
| Ethyl Acetate | 88 - 90% | Slow (Water soluble) | Low | Not Recommended |
pH Impact on Yield vs. Stability
The following table demonstrates the trade-off during the Back Extraction step.
| Back-Extraction pH | Extraction Yield (%) | Degradation (Hydrolysis) | Net Purity |
| 2.0 | 99% | High (>10% loss) | Low |
| 3.0 | 95% | Low (<1% loss) | Optimal |
| 4.0 | 65% | Negligible | Poor Yield |
| 5.0 | 18% | Negligible | Very Poor |
References
-
NIH / PubMed. (2021). Optimization of Extraction Parameters for Enhanced Production of Antibiotics.
-
Google Patents. (2003). Process for extracting penicillin by using butyl acetate (Analogous Macrolide Method).
-
ResearchGate. (2025).[2][3] Determination of antibiotics from soil by pressurized liquid extraction.
-
BioAustralis. Leucomycin A5 Product Information and Stability.
-
University of Hertfordshire. (2025). Kitasamycin (Leucomycin) Properties and Environmental Fate.
-
ScienceDirect / Frontiers. (2024). Green extraction of antibiotics from Streptomyces.
Sources
Molecular docking simulations of leukomisin with COX-2 enzymes
Application Note: Molecular Docking Simulations of Leukomisin (Leucodin) with COX-2 Enzymes
Abstract
This application note details a rigorous protocol for the molecular docking of This compound (synonym: Leucodin , Desacetoxymatricarin) into the active site of the Cyclooxygenase-2 (COX-2) enzyme.[1] this compound, a guaianolide sesquiterpene lactone found in Artemisia species, has demonstrated anti-inflammatory potential by modulating the arachidonic acid pathway. This guide provides a step-by-step methodology using AutoDock Vina and PyMOL , covering ligand preparation, receptor grid definition, and interaction profiling.[1] It is designed for researchers aiming to elucidate the structural basis of this compound’s COX-2 inhibitory activity.[1]
Introduction & Scientific Rationale
2.1 The Ligand: this compound (Leucodin)
this compound (C₁₅H₁₈O₃) is a sesquiterpene lactone characterized by a guaianolide backbone and an
-
Key Pharmacophore:
-methylene- -lactone (C11-C13 exocyclic double bond).[1]
2.2 The Target: COX-2 Cyclooxygenase-2 is the inducible isoform responsible for converting arachidonic acid to prostaglandins during inflammation.[1] Unlike COX-1, the COX-2 active site features a larger hydrophobic side pocket (valine substitution at position 523), which allows for the binding of bulky selective inhibitors.[1]
-
Target PDB: 3LN1 (COX-2 complexed with Celecoxib) is selected as the reference structure due to its high resolution (2.40 Å) and the presence of a co-crystallized selective inhibitor, which aids in defining the active site grid.
Materials & Computational Setup
3.1 Hardware Requirements
-
Workstation: Minimum 8-core CPU, 16GB RAM (Docking is CPU-intensive).[1]
-
GPU: Optional (if using Vina-GPU or commercial suites like Schrödinger).[1]
3.2 Software Suite
-
Docking Engine: AutoDock Vina 1.2.0 or higher.
-
Preprocessing: AutoDock Tools (MGLTools) or PyRx.
-
Visualization: PyMOL 2.5+ or BIOVIA Discovery Studio Visualizer.
-
Cheminformatics: OpenBabel (for file conversion).
Experimental Protocol
Phase 1: Ligand Preparation (this compound)
Objective: To generate a biologically relevant, energy-minimized 3D conformer of this compound.[1]
-
Retrieval: Download the 2D SDF of this compound (Leucodin) from PubChem (CID: 167683).
-
3D Generation: Convert 2D to 3D using OpenBabel.
-
Command:obabel -isdf this compound.sdf -osdf leukomisin_3d.sdf --gen3d[1]
-
-
Energy Minimization: Apply the MMFF94 force field to relax the geometry, ensuring the lactone ring is in a low-energy conformation.
-
Criterion: Converge to a gradient of 0.01 kcal/mol/Å.
-
-
Torsion Tree: Open in AutoDock Tools. Detect the rotatable bonds.
-
Note: The guaianolide core is rigid.[3] Rotatable bonds are typically limited to hydroxyl groups or side chains. Ensure the amide/lactone bonds are set to non-rotatable .
-
-
Output: Save as this compound.pdbqt.
Phase 2: Receptor Preparation (COX-2)
Objective: To prepare the protein structure by removing artifacts and assigning partial charges.[1]
-
Retrieval: Download PDB ID 3LN1 from the RCSB PDB.
-
Cleaning (PyMOL/MGLTools):
-
Remove all water molecules (solvent).
-
Remove co-factors (Heme group can be retained if studying catalytic proximity, but for competitive inhibition at the substrate channel, it is often kept as part of the rigid receptor or removed if it interferes with the grid. Standard protocol: Retain Heme as it forms the floor of the active site.)
-
Remove chain B (if homodimer, dock into Chain A for efficiency).
-
Remove the co-crystallized ligand (Celecoxib) but save its coordinates to define the grid center.
-
-
Protonation: Add polar hydrogens.
-
Critical Step: Histidine protonation states should be optimized for pH 7.4.
-
-
Charges: Assign Gasteiger partial charges. Merge non-polar hydrogens.
-
Output: Save as 3LN1_rec.pdbqt.
Phase 3: Grid Box Definition
Objective: To define the search space encompassing the COX-2 active site.[1]
The COX-2 active site is a hydrophobic channel extending from the membrane-binding domain to the heme group.[1]
| Parameter | Value (Å) | Rationale |
| Center X | 29.82 | Centered on the co-crystallized Celecoxib (from 3LN1) |
| Center Y | -22.50 | " |
| Center Z | -15.40 | " |
| Size X | 22.0 | Covers the hydrophobic channel and side pocket |
| Size Y | 22.0 | " |
| Size Z | 22.0 | " |
| Spacing | 0.375 | Standard Vina spacing for high resolution |
Phase 4: Docking Execution (AutoDock Vina)
Objective: To simulate the binding interaction.
Create a configuration file conf.txt:
[1]* Exhaustiveness: Set to 32 (higher than default 8) to ensure the search algorithm finds the global minimum for the rigid guaianolide structure.
Run Command: vinal --config conf.txt --log docking.log[1]
Data Analysis & Interpretation
Quantitative Metrics
-
Binding Affinity (
G): Expect values between -7.5 and -9.5 kcal/mol .[1] A value more negative than -7.0 kcal/mol generally indicates a plausible binder.[1] -
RMSD: Analyze the Root Mean Square Deviation of the top poses. If the top 3 poses cluster within < 2.0 Å RMSD, the binding mode is considered convergent and reliable.
Interaction Profiling (The "Fingerprint")
Visualize the top-ranked pose in PyMOL/Discovery Studio. Look for these critical interactions:
-
Hydrogen Bonds:
-
Arg120: Key residue at the entrance of the channel; often H-bonds with carbonyl oxygens of the lactone.
-
Tyr355: Acts as a gatekeeper; H-bonding here stabilizes the ligand.[1]
-
-
Hydrophobic Interactions:
-
Val523: The "side pocket" determinant. This compound's methyl groups should orient towards this hydrophobic patch.
-
Phe518, Trp387: Pi-stacking or hydrophobic enclosure of the guaianolide rings.
-
-
Covalent Potential:
-
Measure the distance between the C13 (exocyclic methylene carbon) of this compound and the sulfur atom of Cys residues (if nearby). While Vina performs non-covalent docking, a distance < 4.0 Å suggests the potential for a subsequent covalent Michael addition.
-
Visualization of Workflows
Figure 1: Computational Docking Pipeline
Caption: Figure 1. End-to-end workflow for molecular docking of this compound into COX-2, highlighting critical preparation steps and Vina parameters.
Figure 2: COX-2 Signaling & this compound Intervention[1]
Caption: Figure 2. Mechanistic intervention of this compound within the Arachidonic Acid cascade. This compound targets the COX-2 hydrophobic channel, preventing the conversion of AA to Prostaglandins.
References
-
Schmidt, T. J., et al. (2008).[3] "Structure-activity relationships of sesquiterpene lactones: COX-2 and iNOS inhibition."[1] Bioorganic & Medicinal Chemistry.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature. (Foundation for COX-2 structural biology).[1]
-
PubChem Database. "this compound (Compound CID: 167683)."[2] National Center for Biotechnology Information. [1]
-
RCSB Protein Data Bank. "Structure 3LN1: Crystal Structure of Cyclooxygenase-2 with Celecoxib."[1]
Sources
- 1. Leucomycin V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H18O3 | CID 167683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naturally occurring sesquiterpene lactones and their semi-synthetic derivatives modulate PGE2 levels by decreasing COX2 activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioavailability Enhancement of Leukomisin (Leucomycin/Kitasamycin) via Polymeric Nanocarriers
Executive Summary & Scientific Rationale
Leukomisin (internationally known as Leucomycin or Kitasamycin ) is a macrolide antibiotic effective against Gram-positive bacteria and Mycoplasma. However, its clinical efficacy is often compromised by two critical physicochemical limitations:
-
Poor Water Solubility: As a BCS Class II drug, its dissolution rate limits absorption.
-
Acid Instability: The macrolide lactone ring is susceptible to degradation in the acidic environment of the stomach (pH 1.2–2.0).
The Solution: Encapsulation within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles offers a dual advantage: it protects the drug from gastric acid and provides sustained release. Furthermore, modifying the surface with Chitosan confers mucoadhesion, significantly prolonging residence time in the intestinal tract and enhancing paracellular transport.[1]
This guide details two protocols:
-
Protocol A: Standard PLGA Nanoparticles (Single Emulsion) for systemic delivery and stability.
-
Protocol B: Chitosan-Coated PLGA Nanoparticles for enhanced oral bioavailability.[1]
Formulation Strategy: The Single Emulsion Method[2][3]
For hydrophobic drugs like this compound, the Single Emulsion Solvent Evaporation (O/W) method is the industry gold standard. Unlike double emulsion (W/O/W) used for proteins/peptides, the O/W method ensures high encapsulation efficiency for lipophilic molecules by trapping them in the polymer matrix before the organic solvent evaporates.
Mechanism of Action
-
Solubilization: The drug and polymer dissolve in a volatile organic solvent (Oil phase).
-
Emulsification: High-energy sonication disperses the oil phase into an aqueous surfactant solution, forming nanodroplets.
-
Hardening: As the solvent evaporates, the polymer precipitates, entrapping the drug into solid nanospheres.
Workflow Visualization
Figure 1: Schematic of the Single Emulsion Solvent Evaporation technique for hydrophobic drug encapsulation.
Detailed Experimental Protocols
Protocol A: Preparation of this compound-Loaded PLGA Nanoparticles
Target Audience: Formulation Scientists requiring a robust, reproducible baseline.
Materials
-
Drug: this compound (Kitasamycin) base.
-
Polymer: PLGA (50:50 or 75:25 lactide:glycolide ratio). Note: 50:50 degrades faster; 75:25 offers slower release.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtAc).[2] EtAc is a greener alternative but DCM often yields smaller particles.
-
Stabilizer: Poly(vinyl alcohol) (PVA) (MW 30,000–70,000).
Step-by-Step Methodology
-
Organic Phase Preparation:
-
Dissolve 50 mg PLGA and 5 mg this compound in 2 mL Dichloromethane (DCM) .
-
Critical Check: Ensure complete dissolution by vortexing. The solution must be clear.
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of 2% (w/v) PVA solution in deionized water. Filter through a 0.22 µm filter to remove dust/aggregates.
-
-
Emulsification (The Critical Step):
-
Place the Aqueous Phase on an ice bath (to prevent heat degradation of the antibiotic).
-
Add the Organic Phase dropwise into the Aqueous Phase under magnetic stirring.[3]
-
Sonicate using a probe sonicator: Amplitude 40% , Cycle: 5s ON / 5s OFF , Duration: 2 minutes .
-
Observation: The mixture should turn into a milky white, homogeneous nano-emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer. Stir at 600 RPM at room temperature for 4–6 hours (or overnight) in a fume hood.
-
Endpoint: No smell of DCM should remain.
-
-
Purification:
-
Centrifuge at 12,000–15,000 x g for 30 minutes at 4°C.
-
Discard supernatant (keep for EE analysis). Resuspend pellet in distilled water. Repeat wash 2x to remove excess PVA.
-
-
Lyophilization:
-
Resuspend final pellet in water containing 5% Mannitol (cryoprotectant).
-
Freeze-dry for 24–48 hours.
-
Protocol B: Chitosan-Coated PLGA Nanoparticles (Oral Delivery)
Rationale: Chitosan confers a positive surface charge, allowing the particles to adhere to the negatively charged intestinal mucus (Mucoadhesion), enhancing absorption.[1]
Methodology Modifications
-
Follow Steps 1–3 from Protocol A.
-
Chitosan Coating Step:
-
Prepare a 0.5% (w/v) Chitosan solution in 1% Acetic Acid.
-
Immediately after the sonication step (Step 3 above), add the PLGA nano-emulsion dropwise into 10 mL of the Chitosan solution under gentle stirring.
-
Stir for 1 hour to allow electrostatic deposition of Chitosan onto the PLGA surface.
-
-
Proceed to Solvent Evaporation (Step 4 in Protocol A).
Characterization & Quality Control
Trustworthy data requires rigorous validation. The following parameters are mandatory for release.
| Parameter | Method | Acceptance Criteria | Scientific Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 150 – 300 nm | <200 nm avoids splenic filtration; >100 nm avoids renal clearance. |
| Polydispersity (PDI) | DLS | < 0.25 | Indicates a uniform population. PDI > 0.4 implies aggregation. |
| Zeta Potential | Electrophoretic Mobility | -20 mV to -30 mV (PLGA)+20 mV to +35 mV (Chitosan) | High magnitude prevents aggregation. Positive charge confirms Chitosan coating.[1][4][5] |
| Encapsulation Efficiency (EE%) | HPLC / UV-Vis | > 60% | Determines cost-effectiveness and dose loading. |
Encapsulation Efficiency (EE%) Protocol
Formula:
-
Collect the supernatant from the first centrifugation step.
-
Analyze the concentration of free this compound using HPLC (C18 column, UV detection at 232 nm).
-
Calculate the mass of free drug and subtract from the initial input.
Bioavailability Mechanism: Why This Works[1]
The graph below illustrates the physiological advantage of the Chitosan-coated system.
Figure 2: Mechanism of enhanced bioavailability. PLGA protects the payload in the stomach, while Chitosan facilitates adhesion and transport in the intestine.
Troubleshooting Guide (CPP - Critical Process Parameters)
| Observation | Root Cause | Corrective Action |
| Low Encapsulation Efficiency (<40%) | Drug leakage into aqueous phase. | Increase pH of aqueous phase to >7.0 (reduces drug solubility in water) or increase PLGA concentration. |
| Large Particle Size (>500 nm) | Insufficient energy input. | Increase sonication amplitude or duration. Increase PVA concentration (2% -> 5%). |
| Aggregation after Lyophilization | Lack of cryoprotection. | Ensure 5% Mannitol or Trehalose is added before freezing. |
| Burst Release (>50% in 1h) | Drug adsorbed on surface. | Improve washing steps or use a higher molecular weight PLGA. |
References
-
PLGA Nanoparticle Preparation (Single Emulsion)
-
Chitosan Coating for Macrolides
- Source: Sigma-Aldrich (Merck)
-
Macrolide (Kitasamycin)
Sources
- 1. mdpi.com [mdpi.com]
- 2. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mucoadhesive chitosan-coated PLGA nanoparticles for oral delivery of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitosan-Coated PLGA Nanoparticles Encapsulating Triamcinolone Acetonide as a Potential Candidate for Sustained Ocular Drug Delivery [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: In Vivo Experimental Models for Testing Leukomisin Anti-Inflammatory Activity
Introduction & Mechanistic Rationale
Leukomisin is a bioactive sesquiterpene lactone (typically derived from Artemisia species). Like other guaianolides or eudesmanolides in this chemical class, its primary anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway .
Specifically, the
Experimental Strategy: To validate this activity in vivo, we must utilize models that trigger NF-κB-dependent cytokine storms. This guide details two "Gold Standard" models:
-
Carrageenan-Induced Paw Edema: For assessing acute, localized anti-edematous efficacy (vascular phase).
-
LPS-Induced Acute Lung Injury (ALI): For assessing systemic anti-inflammatory activity and organ protection (cellular phase).
Critical Pre-Requisite: Formulation & Dosing
The Failure Point: Sesquiterpene lactones are lipophilic and poorly soluble in aqueous saline. Improper formulation leads to precipitation in the peritoneal cavity, causing false negatives or localized irritation.
Formulation Protocol
-
Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (warm).
-
Alternative: Corn oil (for oral gavage).
-
Preparation: Dissolve this compound in DMSO first. Add Tween-80 and vortex. Slowly add warm saline while vortexing.
-
Stability: Prepare fresh daily. Sesquiterpene lactones are lactone-ring unstable in basic pH; keep pH neutral (6.8–7.4).
Dosage Windows
Based on pharmacokinetic data for similar Artemisia lactones:
-
Low Dose: 10 mg/kg
-
Medium Dose: 25 mg/kg
-
High Dose: 50 mg/kg
-
Toxic Threshold: Monitor for lethargy at >100 mg/kg (LD50 is often ~200-300 mg/kg for this class).
Model A: Carrageenan-Induced Paw Edema (Acute Localized)
Rationale: This model is biphasic.[1]
-
Phase 1 (0–1 h): Histamine/Serotonin release (this compound is less effective here).
-
Phase 2 (1–6 h): Prostaglandin/Cytokine release driven by COX-2 and neutrophil infiltration. This is the therapeutic window for this compound.
Experimental Workflow
Figure 1: Workflow for the Carrageenan-Induced Paw Edema model targeting the prostaglandin phase.
Step-by-Step Protocol
-
Animals: Male Wistar rats (180–220g) or C57BL/6 mice. (
per group). -
Pre-Treatment: Administer Vehicle, Indomethacin (10 mg/kg, Positive Control), or this compound (10, 25, 50 mg/kg) via IP injection 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (w/v in sterile saline) into the sub-plantar region of the right hind paw.-
Control: Inject saline into the left hind paw.
-
-
Measurement: Measure paw volume using a Digital Plethysmometer (water displacement) at 0h (before carrageenan), 1h, 3h, and 6h.
-
Calculation: Calculate Edema Inhibition Rate (EIR):
Where is mean edema volume of control and is treated.
Expected Data Profile (Dummy Data for Validation)
| Group | Dose (mg/kg) | Edema Vol (mL) @ 1h | Edema Vol (mL) @ 4h | Inhibition % @ 4h |
| Vehicle | - | - | ||
| Indomethacin | 10 | 52.9% | ||
| This compound | 10 | 23.5% | ||
| This compound | 25 | 41.1% | ||
| This compound | 50 | 50.5% |
Model B: LPS-Induced Acute Lung Injury (Systemic/Organ)
Rationale: This model mimics septic shock and Acute Respiratory Distress Syndrome (ARDS). It is strictly NF-κB dependent. If this compound fails here, it is not a potent cytokine inhibitor.
Experimental Workflow
-
Animals: C57BL/6 Mice (Male, 6-8 weeks).
-
Pre-Treatment: Administer this compound (IP) 1 hour before LPS.
-
Induction:
-
Anesthetize mice (Isoflurane).[2]
-
Administer LPS (Escherichia coli O111:B4) intratracheally (IT) at 5 mg/kg or IP at 10 mg/kg. Note: IT administration is preferred for lung-specific pathology.
-
-
Termination: Sacrifice animals at 24 hours post-LPS.
-
Sample Collection:
-
BALF (Bronchoalveolar Lavage Fluid): Cannulate trachea, flush with 0.8 mL PBS x 3.
-
Lung Tissue: Snap freeze for Western Blot or fix in 10% formalin for histology.
-
Key Readouts & Methodology
| Parameter | Method | Expected this compound Effect |
| Neutrophil Infiltration | BALF Cell Count / Diff-Quik Stain | Significant reduction in total cells and % neutrophils. |
| Protein Leakage | BCA Assay on BALF supernatant | Reduction (indicates preserved barrier integrity). |
| Cytokines | ELISA (TNF- | Dose-dependent suppression (>40% reduction at high dose). |
| MPO Activity | Myeloperoxidase Assay (Lung homogenate) | Reduction (marker of neutrophil accumulation). |
Mechanistic Confirmation (Molecular Pathway)
To prove causality, you must demonstrate that the in vivo effect correlates with NF-κB inhibition in the tissue.
Figure 2: Molecular mechanism. This compound targets the IKK/NF-κB axis, preventing transcriptional activation.
Western Blot Protocol (Lung Tissue):
-
Cytosolic vs. Nuclear Fractionation: Essential.
-
Targets:
-
Cytosol: IκB-
(Look for degradation in Vehicle, restoration in this compound group). -
Nucleus: NF-κB p65 (Look for high levels in Vehicle, low levels in this compound group).
-
-
Loading Controls:
-actin (Cytosol), Lamin B1 (Nucleus).
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link
-
Matthys, H., et al. (2016). Efficacy and safety of Pelargonium sidoides (sesquiterpene source) in acute bronchitis. Phytomedicine. Link
-
Siedle, B., et al. (2004). Natural compounds as inhibitors of the IkappaB kinase complex (IKK) and NF-kappaB pathway. Studies on Sesquiterpene Lactones. Planta Medica. Link
-
Szarka, A., & Lőrincz, T. (2014). The role of sesquiterpene lactones in the treatment of inflammatory diseases. Journal of Pharmacy and Pharmacology. Link
-
Matusiak, L., et al. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation.[2] Journal of Visualized Experiments (JoVE). Link
Sources
Troubleshooting & Optimization
Overcoming low solubility of sesquiterpene lactones in cell culture
Status: Operational Ticket ID: SL-SOL-001 Subject: Overcoming Solubility & Stability Barriers of Sesquiterpene Lactones in Cell Culture Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your Sesquiterpene Lactone (SL) experiments are showing high variability, crystal formation in the dish, or inconsistent IC50 values.
SLs (e.g., Parthenolide, Helenalin, Costunolide, Thapsigargin) are lipophilic molecules containing a reactive
-
Solubility: They are hydrophobic and prone to "crashing out" (precipitating) when introduced to aqueous culture media.
-
Stability: They are electrophilic Michael acceptors that rapidly bind to serum proteins, reducing bioavailability.
This guide provides self-validating protocols to stabilize these compounds and ensure reproducible data.
Module 1: Solvent Strategy & The "Crashing Out" Phenomenon
The Problem: Direct addition of a high-concentration DMSO stock into a cell culture well causes a rapid polarity shift. The SL molecules aggregate instantly, forming micro-crystals that are invisible to the naked eye but cytotoxic and biologically inactive.
Standard Operating Protocol: Stepwise Dilution
Do not pipette 100% DMSO stock directly into the cell culture well. Use an intermediate dilution step.
| Parameter | Specification | Reason |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Dissolves SLs effectively; permeates membranes. |
| Max Solvent Concentration | < 0.1% v/v (Final) | > 0.1% induces differentiation or toxicity in sensitive lines (e.g., primary neurons, stem cells). |
| Stock Concentration | 1000x of Final Target | Allows for a 1:1000 dilution to reach 0.1% DMSO. |
| Intermediate Solvent | PBS or Serum-Free Media | Buffers the polarity shift before cell contact. |
Workflow Visualization
Figure 1: Stepwise dilution prevents the "shock" precipitation associated with direct DMSO addition.
Module 2: Advanced Formulation (Cyclodextrins)
The Problem: For highly lipophilic SLs (LogP > 3), DMSO alone is insufficient. The compound precipitates over time (24-48h) in the incubator.
The Solution: Hydroxypropyl-
Protocol: HP CD "Co-Solvency" Method
This method does not require freeze-drying and can be performed at the bench.
Reagents:
-
HP
CD (Cell Culture Grade, e.g., Sigma H107) -
Absolute Ethanol or DMSO[5]
Step-by-Step:
-
Prepare Carrier Stock: Dissolve HP
CD in PBS to create a 20% w/v stock solution. Filter sterilize (0.22 µm). -
Prepare Drug Stock: Dissolve SL in Ethanol or DMSO at 500x the final desired concentration.
-
Complexation Phase:
-
Mix 1 part Drug Stock with 9 parts HP
CD Stock. -
Result: Drug is now at 50x concentration; Solvent is at 10%; HP
CD is at 18%. -
Action: Vortex vigorously for 5 minutes or sonicate for 10 minutes at room temperature.
-
-
Final Dosing: Add this complex to your cell culture media at a 1:50 dilution.
-
Final Conditions: Solvent = 0.2%; HP
CD = 0.36% (Safe for most cells).
-
Validation:
If the solution turns cloudy upon mixing in Step 3, the complexation failed. Increase the HP
Figure 2: Mechanism of Cyclodextrin encapsulation. The hydrophobic SL hides inside the CD cavity, preventing precipitation.
Module 3: Stability & Serum Interaction (The Hidden Variable)
The Problem: You dissolved the drug perfectly, but the IC50 is 10x higher than reported. The Cause: Michael Addition. SLs are alkylating agents. They react covalently with thiol groups (-SH) found in serum proteins (Albumin/FBS) and Glutathione.
-
Fact: In 10% FBS media, up to 90% of your SL may bind to serum proteins within 1 hour, rendering it unavailable to enter the cells.
Mitigation Strategy: Serum Pulse or Reduction
-
Serum-Free Pulse: Treat cells in serum-free (or 0.5% FBS) media for the first 2–4 hours. This allows the rapid uptake of the lipophilic SL into the cell membranes before it is scavenged by extracellular proteins. After the pulse, add FBS to normal levels.
-
Correction Factor: If you must use 10% FBS, determining the IC50 in low serum (1%) vs. high serum (10%) is mandatory to calculate the "protein shift."
Mechanism Visualization
Figure 3: The Michael Addition reaction.[3][6] Extracellular proteins scavenge SLs, preventing them from reaching intracellular targets.
Troubleshooting FAQ
Q: I see needle-like structures in my well after 24 hours. Is this contamination? A: Likely not. If you are using >20 µM of an SL, these are likely drug crystals.
-
Test: Warm the media to 37°C. If they dissolve, it's drug. If they remain, it might be fungal.
-
Fix: Switch to the Cyclodextrin protocol (Module 2).
Q: My cells are dying in the Vehicle Control (DMSO only). A: You exceeded the DMSO tolerance.
-
Check: Did you calculate % v/v correctly? 1 µL in 1 mL is 0.1%.
-
Fix: If your drug requires 0.5% DMSO to stay soluble, but your cells die at 0.5%, you must use HP
CD or a water-soluble analog (e.g., DMAPT).
Q: The media changed color (yellow to pink) immediately after adding the drug. A: Some SLs are acidic or degrade into acidic byproducts. However, this is rare. More likely, high concentrations of SL dissolved in DMSO can cause a pH shift if the stock is old.
-
Fix: Check the pH of your stock solution. Always prepare SL stocks fresh or store at -80°C under nitrogen to prevent oxidation.
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates rapidly, changing the concentration in the well during the dispensing process. DMSO is preferred for its low volatility, provided you stay below the toxicity limit.
References
-
Heinrich, M., et al. (1998). Sesquiterpene lactones: diverse chemical structures and biological activities.[7][8] Plant Species Biology. Link
-
Zhang, S., et al. (2012). Parthenolide and its soluble analogues: multitasking compounds with antitumor properties.[8] International Journal of Molecular Sciences. Link
-
Siedle, B., et al. (2004). The reaction of sesquiterpene lactones with human serum albumin. Journal of Natural Products. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Guzman, M. L., et al. (2005). An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells. Blood. Link
Sources
- 1. oatext.com [oatext.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting low yield in leukomisin extraction from Artemisia
Technical Support Center: Troubleshooting Leucomisin Extraction
Ticket ID: #LKM-ART-004 Subject: Optimization of Leucomisin Yield from Artemisia leucodes Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Executive Summary
You are encountering low yields of Leucomisin (also spelled Leucomisine or Leukomisin), a guaianolide sesquiterpene lactone primarily isolated from Artemisia leucodes Schrenk. This compound is structurally distinct from artemisinin and requires a targeted approach to prevent co-elution with structurally similar analogs like austricin and grossmizin .
The root causes of low yield typically stem from incorrect solvent polarity matching , biomass harvest timing , or degradation of the lactone ring during purification. This guide provides a self-validating troubleshooting workflow to isolate the specific failure point in your protocol.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "I am getting a complex mixture with low specific recovery. Is my starting material correct?"
Diagnostic: Verify the species and harvest window.
-
The Science: Leucomisin is not ubiquitous in all Artemisia species. It is the dominant sesquiterpene lactone specifically in Artemisia leucodes Schrenk (whitish wormwood). In other species like A. annua, artemisinin dominates. Furthermore, sesquiterpene lactone accumulation peaks during the budding to early flowering stage .
-
Action:
-
Confirm species identity via macroscopic analysis (elongated epidermal cells, columnar mesophyll) or ITS sequencing.
-
Critical Check: If harvested post-flowering (seed setting), lactone content drops by up to 40-60%.
-
Q2: "I used an aqueous-methanol extraction, but the yield is negligible."
Diagnostic: Polarity Mismatch.
-
The Science: Leucomisin is practically insoluble in water .[1][2] While it has polar functional groups, the guaianolide skeleton is lipophilic. High water content in the extraction solvent forces the compound to partition into the marc (plant debris) or precipitate prematurely.
-
Action: Switch to a 96% Ethanol or Chloroform extraction.
-
Protocol Adjustment: If using ethanol, you must perform a liquid-liquid partition with chloroform later to separate the lactones from polar tannins and sugars.
-
Q3: "I see the compound on TLC, but I lose it during column chromatography."
Diagnostic: Irreversible Adsorption or Co-elution.
-
The Science: Leucomisin often co-occurs with austricin and grossmizin . These compounds have very similar Rf values on silica gel. Additionally, acidic silica can catalyze the opening of the lactone ring or dehydration, leading to "ghost" losses.
-
Action:
-
Eluent Optimization: Use a gradient of Benzene:Ethanol (or Toluene:Ethyl Acetate as a greener alternative). The specific ratio for Leucomisin separation is often around 9:1 to 8:2.
-
Stationary Phase: Ensure silica gel is neutral (pH 7.0). If using acid-washed silica, neutralize it.
-
Q4: "My crystals are turning yellow/brown during drying."
Diagnostic: Thermal Instability / Lactone Ring Opening.
-
The Science: Sesquiterpene lactones are heat-sensitive. Temperatures above 50°C can cause polymerization or isomerization, especially if traces of extraction acid/base remain.
-
Action: Evaporate solvents under reduced pressure (Rotavap) at <40°C . Recrystallize immediately using Ethanol or a Chloroform/Ether mix.
Part 2: Optimized Extraction Protocol
This protocol is synthesized from field methodologies for Artemisia leucodes sesquiterpene lactones.
Phase 1: Extraction
-
Maceration: Soak 1 kg of air-dried, ground Artemisia leucodes aerial parts in 96% Ethanol (5 L) at room temperature for 24–48 hours.
-
Filtration: Filter the extract and concentrate under vacuum at 40°C to obtain a thick syrup (approx. 1/10th original volume).
-
Dilution: Dilute the syrup with warm water (1:1 ratio) to precipitate chlorophyll and lipophilic waxes. Filter again.
Phase 2: Liquid-Liquid Partition (The Critical Step)
-
Partition: Extract the aqueous-alcoholic filtrate with Chloroform (3 x 500 mL).
-
Why: Leucomisin moves into the chloroform phase; sugars and polar impurities stay in the water.
-
-
Drying: Dry the combined chloroform layers over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Concentration: Evaporate chloroform to yield the "Total Lactone Fraction."
Phase 3: Isolation (Chromatography)
-
Column Setup: Pack a silica gel column (Type KSK, 100-200 mesh).
-
Elution: Elute with Benzene (or Toluene) initially, then introduce Ethanol in a gradient (99:1 → 90:10).
-
Fractionation:
-
Fraction A: Essential oils/non-polar impurities.
-
Fraction B (Target): Leucomisin typically elutes after less polar terpenes but before highly polar glycosides.
-
Fraction C: Austricin/Grossmizin (often elute later due to higher polarity).
-
-
Crystallization: Recrystallize Leucomisin fractions from Ethanol to obtain colorless prisms (MP: ~130-132°C).
Part 3: Data & Visualization
Table 1: Physicochemical Properties & Troubleshooting Parameters
| Parameter | Specification | Troubleshooting Insight |
| Target Compound | Leucomisin (C₁₅H₁₈O₄) | Guaianolide type sesquiterpene lactone.[3] |
| Solubility | Soluble: Chloroform, Ethanol, MethanolInsoluble: Water | Do not use water as the primary solvent. |
| Melting Point | 130–132°C | If MP is <125°C, significant impurities (Austricin) are present. |
| TLC Detection | Silica Gel G; Benzene:Ethanol (9:1) | Spray with H₂SO₄ and heat; Leucomisin spots turn dark violet/brown. |
| Major Impurities | Austricin, Grossmizin | Austricin is more polar; Grossmizin is structurally similar. |
Workflow Diagram: Leucomisin Isolation Logic
Caption: Optimized workflow for the isolation of Leucomisin, highlighting the critical chloroform partition step to remove polar interferences.
References
-
Adekenov, S. M., et al. (2020).[4][5][6] "Anatomical study and histochemical analysis of Artemisia leucodes Schrenk." Fitoterapia, 146, 104721.[5] Link
-
Plutno, A. B., et al. (1995).[4][7] "Modification of the sesquiterpene lactones this compound and austricin: Biological activities of some of their derivatives." Chemistry of Natural Compounds, 31, 579–583.[4][5][7] Link
-
Rodnova, Ye.[6] A., et al. (2013).[4][6][7] "Hypolipidemic effect of Leucomisine model of acute hyperlipidemia induced by ethanol." Bulletin of Siberian Medicine. Link
-
Adekenov, S. M. (2016).[6][7][8] "Chemical modification of arglabin and biological activity of its new derivatives." Fitoterapia, 110, 196–205.[7] (Context on Artemisia lactone extraction methodologies). Link
Sources
- 1. Hypolipidemic Activity of Solid Dispersion of Leucomisin | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. researchgate.net [researchgate.net]
- 3. [Experimental evaluation of the antibacterial and phagocytosis-stimulating properties of leucomisine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. mdpi.com [mdpi.com]
- 6. ORCID [orcid.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing lactone ring hydrolysis during leukomisin processing
Topic: Preventing Lactone Ring Hydrolysis during Extraction and Purification Role: Senior Application Scientist Status: System Operational[1]
Executive Summary: The Stability Paradox
As researchers working with 16-membered macrolides like Leukomisin (Leucomycin/Kitasamycin) or Josamycin, you face a fundamental chemical conflict: The Stability Paradox .[1]
-
Extraction Requirement: To extract this compound from fermentation broth into an organic solvent, the molecule must be in its non-ionized (free base) form.[1] This requires a basic pH (> 7.5) .[1]
-
Stability Requirement: The macrocyclic lactone ring is an ester.[2] In basic conditions (pH > 8.0) , hydroxide ions (
) rapidly attack the carbonyl carbon, causing irreversible ring opening (hydrolysis) and total loss of antibiotic activity.[1]
This guide provides the protocols to navigate this narrow window, ensuring high recovery yields without compromising structural integrity.
Module 1: The Chemistry of Failure (Mechanism)
Before troubleshooting, you must understand the enemy. The primary degradation pathway is Base-Catalyzed Saponification .
Unlike acid degradation (which targets the glycosidic bonds of the sugar moieties), alkaline degradation destroys the core aglycone ring. This reaction follows second-order kinetics, dependent on both
Visualization: The Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack that breaks the lactone ring.
Figure 1: Mechanism of base-catalyzed lactone hydrolysis in 16-membered macrolides.
Module 2: The "Flash Extraction" Protocol
To solve the Stability Paradox, we utilize a Flash Extraction technique. The goal is to minimize the "Residence Time" of the molecule in the alkaline aqueous phase.
Critical Stability Parameters
| Parameter | Safe Range | Danger Zone | Consequence |
| pH | 4.0 – 6.5 | > 8.0 | Lactone Hydrolysis |
| Temperature | 4°C – 20°C | > 30°C | Accelerates Hydrolysis (Arrhenius Law) |
| Contact Time | < 15 mins at pH 8 | > 60 mins at pH 8 | >10% Potency Loss |
Step-by-Step Protocol
Objective: Extract this compound from filtered fermentation broth.
-
Pre-Cooling (Thermodynamic Control):
-
Cool the filtered broth to 4°C .
-
Why: Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).[1]
-
-
Solvent Preparation:
-
The pH Swing (Kinetic Control):
-
Immediate Extraction:
-
The "Safety Lock" (Back-Extraction/Neutralization):
-
Once the drug is in the organic phase, it is safer, but residual water/base can still cause damage.
-
Action: Wash the organic phase with a pH 5.0 - 6.0 buffer (e.g., Phosphate-Citrate) or brine to neutralize any entrained alkaline water.[1]
-
Visualization: Optimized Workflow
Figure 2: Flash Extraction Workflow designed to minimize alkaline exposure.
Module 3: Purification & Storage FAQs
Q1: I see a "Seco-Acid" impurity peak on my HPLC. What happened?
Diagnosis: The lactone ring has opened.[4][5] Root Cause:
-
pH Overshoot: You likely spiked the pH > 9.0 during the adjustment step.
-
Slow Separation: The emulsion took too long to break, leaving the drug in contact with alkaline water. Fix: Use a continuous centrifugal separator (e.g., Westfalia or Alfa Laval) to reduce residence time, or use a demulsifier if phase separation is slow.[1]
Q2: Can I use rotary evaporation at 50°C?
Answer: No. Even in organic solvents, trace moisture can cause hydrolysis at elevated temperatures.[1] Protocol: Evaporate under high vacuum at < 35°C . If possible, lyophilize (freeze-dry) from a frozen benzene/water or dioxane/water mixture (if safety protocols permit) or standard aqueous buffers at pH 5.[1]
Q3: Which buffer system is best for purification?
Recommendation: Avoid simple phosphate buffers if you are working near pH 8.[1] Use: Ammonium Acetate or Citrate-Phosphate buffers.[1]
-
Why: Ammonium acetate is volatile (good for LC-MS and lyophilization) and provides good buffering capacity around pH 5-6, where this compound is most stable [1].[1]
References
-
Vertex AI Search . (2025).[1] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. National Institutes of Health. 6[1][7][8][9]
-
Vertex AI Search . (2025).[1] Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution. National Institutes of Health. 10[1][9]
-
Vertex AI Search . (2025).[1] An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds. ACS Publications.[1] 9[1][7][8]
-
Vertex AI Search . (2025). Kitasamycin Product Description and Stability. CymitQuimica. 11
Sources
- 1. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Macrolide antibiotics all have large rings (macrocycle) in which ... | Study Prep in Pearson+ [pearson.com]
- 3. neb.com [neb.com]
- 4. Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Approach to Modify 14-Membered Lactone Macrolide Antibiotic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]
Technical Support Center: Enhancing Leukomisin Bioavailability Through Structural Modification
Welcome to the technical support center dedicated to advancing your research on leukomisin. This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the bioavailability of this promising natural product. Here, we synthesize established principles of medicinal chemistry and pharmacology with practical, field-tested advice to navigate the complexities of structural modification for improved drug delivery. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Introduction to this compound and the Bioavailability Challenge
This compound, a natural product with significant therapeutic potential, often faces a critical hurdle in its development pathway: limited bioavailability.[1][2] This can be attributed to a variety of factors inherent to its complex structure, including poor aqueous solubility, limited membrane permeability, and susceptibility to first-pass metabolism.[3][4] Enhancing the bioavailability of this compound is paramount to unlocking its full clinical efficacy. This guide will explore key strategies centered on structural modification to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the presumed low bioavailability of this compound?
A1: While specific data for this compound is emerging, its structural complexity suggests potential challenges.[1][2] Complex natural products often exhibit low oral bioavailability due to high molecular weight, poor water solubility, and limited ability to cross biological membranes.[3][4] Additionally, compounds like the related lincosamide, lincomycin, have demonstrated low oral absorption rates.[5][6]
Q2: What are the main structural modification strategies to improve this compound's bioavailability?
A2: The primary strategies involve modifying the this compound scaffold to enhance its physicochemical properties.[3][4][7][8] These include:
-
Prodrug Design: Temporarily modifying the structure to improve absorption, after which the parent drug is released in the body.[9][10][11][12][13]
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[14][15][16][17][18]
-
Permeation Enhancers (Co-formulation): While not a structural modification of this compound itself, co-formulating with permeation enhancers can improve its transport across epithelial barriers.[19][20][21][22][23]
Q3: How do I choose the best structural modification strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical limitations of this compound. A thorough initial characterization of its solubility, permeability, and metabolic stability is crucial. If solubility is the primary issue, salt formation (if ionizable) or creating a more soluble prodrug are excellent starting points.[10][14] If permeability is the main hurdle, a lipophilic prodrug approach might be more effective.[12]
Troubleshooting Guides
Guide 1: Prodrug Synthesis and Characterization
Issue: Low yield or incomplete reaction during prodrug synthesis.
-
Possible Cause: Steric hindrance around the modification site on the this compound molecule. The complex three-dimensional structure of natural products can impede reagent access.[3]
-
Troubleshooting Steps:
-
Reagent Selection: Opt for smaller, more reactive reagents if possible.
-
Catalyst Optimization: Experiment with different catalysts (e.g., acid, base, or enzyme-based) to find one that is effective for the specific reaction.
-
Solvent Screening: The choice of solvent can significantly impact reaction kinetics. Test a range of solvents with varying polarities.
-
Protecting Groups: Consider using protecting groups for other reactive sites on the this compound molecule to ensure regioselectivity of your modification.
-
Issue: The synthesized prodrug is not converting back to the active this compound in vitro or in vivo.
-
Possible Cause: The linker used in the prodrug design is too stable and is not being cleaved by the target enzymes (e.g., esterases, phosphatases) in the biological environment.[11]
-
Troubleshooting Steps:
-
Linker Lability: Redesign the prodrug with a more labile linker. For example, if an amide linker is too stable, consider an ester linker which is more susceptible to hydrolysis.
-
Enzyme Specificity: Ensure the chosen linker is a substrate for enzymes present at the desired site of activation (e.g., plasma, liver).
-
In Vitro Metabolic Assays: Use liver microsomes or plasma preparations to assess the rate of conversion of the prodrug to the parent compound.
-
Guide 2: Salt Formation and Solubility Assessment
Issue: Difficulty in forming a stable salt of a this compound derivative.
-
Possible Cause: The pKa of the ionizable group on the modified this compound is not sufficiently different from the pKa of the counter-ion, leading to an unstable salt that may disproportionate.[14]
-
Troubleshooting Steps:
-
pKa Determination: Accurately measure the pKa of your modified this compound.
-
Counter-ion Selection: Choose a counter-ion with a pKa that is at least 2-3 units different from your compound's pKa to ensure a stable salt.
-
Solvent System for Crystallization: Experiment with different solvent and anti-solvent systems to facilitate salt crystallization.
-
Issue: The salt form of the this compound derivative does not show a significant improvement in dissolution rate.
-
Possible Cause: The "common ion effect" may be suppressing dissolution in certain media.[17] For instance, a hydrochloride salt may have reduced solubility in the acidic environment of the stomach.
-
Troubleshooting Steps:
-
pH-Solubility Profile: Determine the solubility of the salt across a range of pH values to identify any pH-dependent solubility issues.[14]
-
Alternative Salt Forms: Screen a variety of counter-ions to find a salt that provides optimal solubility in the desired pH range.
-
Formulation Strategies: Consider incorporating excipients in your formulation that can create a more favorable microenvironment for dissolution.
-
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive membrane permeability.[24][25][26]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)
-
This compound and modified derivatives
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)[27][28][29]
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the this compound compounds in PBS at the desired pH to a known concentration.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method.[27][28][29]
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate equations.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 cell model is considered the gold standard for in vitro prediction of intestinal drug absorption as it assesses both passive and active transport.[25][30]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound and modified derivatives
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)[27][28][29]
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) side. c. Add fresh HBSS to the basolateral (acceptor) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, take samples from the basolateral side and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical): Perform the reverse experiment to assess efflux.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value and the efflux ratio.
Data Presentation
Table 1: Hypothetical Permeability Data for this compound Derivatives
| Compound | PAMPA Pe (10⁻⁶ cm/s) at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| This compound | 0.5 | 0.2 | 8.5 |
| Prodrug A (Ester) | 5.2 | 4.8 | 1.2 |
| Salt Form B (HCl) | 0.6 | 0.3 | 8.2 |
This table illustrates how data from in vitro permeability assays can be used to compare the absorption potential of different this compound derivatives. A higher PAMPA and Caco-2 Papp (A-B) value and a lower efflux ratio for Prodrug A suggest improved passive permeability and reduced active efflux compared to the parent this compound.
Visualizations
Caption: Overview of strategies to enhance this compound bioavailability.
Caption: Workflow for in vitro assessment of this compound derivatives.
References
- Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). Google Scholar.
- This compound | C15H18O3. (n.d.). PubChem.
- Analysis of Drugs from Biological Samples. (2024). International Journal of Innovative Science and Research Technology, 9(4).
- The modification of natural products for medical use. (n.d.). PubMed Central (PMC).
- Prodrug approaches for enhancing the bioavailability of drugs with low solubility. (n.d.). PubMed.
- In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. (n.d.). BioTeSys.
- Oral bioavailability and egg drug residue of lincomycin in laying hens after different treatment. (n.d.). PubMed Central (PMC).
- Salt formation to improve drug solubility. (2007). PubMed.
- In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central (PMC).
- How to improve the bioavailability of a drug? (2025). Patsnap Synapse.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore.
- Special Issue : Structural Modifications and Biological Activity of Natural Products and Their Derivatives Beneficial for Improving Human Health. (n.d.). MDPI.
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA.
- Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids. (n.d.). ResearchGate.
- Bioavailability of spiramycin and lincomycin after oral administration to fed and fasted pigs. (1998). Journal of Veterinary Pharmacology and Therapeutics, 21(5), 365-372.
- What is the mechanism of Lincomycin Hydrochloride? (2024). Patsnap Synapse.
- Permeation enhancers in transdermal drug delivery: benefits and limitations. (n.d.). Taylor & Francis Online.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (n.d.). PubMed Central (PMC).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI.
- Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online.
- Therapeutic Drug Monitoring and Its Analytical Methods - An Educational Review. (2022). Google Scholar.
- In Vivo Methods for the Assessment of Topical Drug Bioavailability. (n.d.). PubMed Central (PMC).
- Salt Formation to Improve Drug Solubility. (n.d.). ResearchGate.
- Relative Bioavailability Study Of Two Lincomycin Hydrochloride Hard Gelatinous Capsule. (2011). ClinicalTrials.gov.
- Lincomycin. (n.d.). Wikipedia.
- The structural modification of natural products for novel drug discovery. (n.d.). Taylor & Francis Online.
- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- A Prodrug Approach for Improving Bioavailability. (2021). Curtis & Coulter.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). Google Scholar.
- Assessment of Macrolide Transport Using PAMPA, Caco-2 and MDCKII-hMDR1 Assays. (n.d.). FULIR.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
- Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. (2016). Biochemical Pharmacology, 133, 28-39.
- Permeation enhancer of Transdermal drug delivery system. (n.d.). Slideshare.
- The Bioavailability of Drugs—The Current State of Knowledge. (2023). PubMed Central (PMC).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed Central (PMC).
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019). PubMed Central (PMC).
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
- The structural modification of natural products for novel drug discovery. (2016). PubMed.
- Drug Design Techniques for Improving Bioavailability and Drug Delivery. (2024). Scholars Research Library.
- In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery.
- How to Choose the Right Analytical Methods for Biologics. (2022). Alira Health.
- IN VITRO GASTROINTESTINAL DRUG TRANSPORT PREDICTION BY CACO-2, MDCK AND PAMPA MODELS. (n.d.). IIP Series.
- Permeation Enhancers in Novel Drug Delivery System. (n.d.). International Journal of Pharmaceutical Sciences.
- Lincomycin | C18H34N2O6S. (n.d.). PubChem.
- Prodrugs: A Novel Approach of Drug Delivery. (n.d.). Science Publishing Group.
- Late-Stage Diversification of Natural Products. (2020). ACS Central Science.
- Comparison between Caco-2 permeability and PAMPA permeability. (n.d.). ResearchGate.
Sources
- 1. This compound | C15H18O3 | CID 167683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral bioavailability and egg drug residue of lincomycin in laying hens after different treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of spiramycin and lincomycin after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The structural modification of natural products for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs: A Novel Approach of Drug Delivery , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. rjpdft.com [rjpdft.com]
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- 22. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fulir.irb.hr [fulir.irb.hr]
- 26. researchgate.net [researchgate.net]
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- 30. In Vitro Bioavailability: Caco-2 & PAMPA Transport Models [biotesys.de]
Technical Support Center: Minimizing Degradation of Leucomisin (Leucomycin/Kitasamycin)
[1]
⚠️ CRITICAL DISAMBIGUATION ALERT
Before proceeding, verify your compound: The term "Leukomisin" is frequently a phonetic transliteration used in specific regions (e.g., Eastern Europe, Southeast Asia).[1] It most commonly refers to Leucomycin (Kitasamycin) , a 16-membered macrolide antibiotic.[1]
-
If you are working with Lincomycin (lincosamide class): This guide is not applicable (Lincomycin is more stable).[1]
-
If you are working with Chloramphenicol (historically trade-named Leukomycin):[1] Stop. The stability profile is chemically distinct.
This guide addresses the instability of the Macrolide Leucomycin (Kitasamycin) complex.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent degradation, you must understand why it happens. Leucomycin is chemically fragile due to two structural vulnerabilities: the macrocyclic lactone ring and the glycosidic bonds attaching the sugars (mycarose/mycaminose).
1.1 The Degradation Triad
-
Acid-Catalyzed Hydrolysis: At pH < 6.0, the glycosidic bonds are susceptible to cleavage, detaching the essential sugar moieties required for ribosomal binding (50S subunit).[1]
-
Base-Catalyzed Saponification: At pH > 9.0, the lactone ring (ester linkage) undergoes hydrolysis, opening the ring and rendering the molecule biologically inert.
-
Thermodynamic Instability: In aqueous solution, entropy drives the rearrangement of the molecule into inactive isomers even at neutral pH over time.
Figure 1: Chemical degradation pathways of Leucomycin.[1] Acid attacks the sugar attachments, while bases attack the structural ring.
Module 2: Storage Protocol (The Gold Standard)[1]
This protocol is designed to maximize half-life (
2.1 Solid State Storage (Lyophilized Powder)[1]
-
Temperature: -20°C is mandatory. -80°C is preferred for storage > 6 months.[1]
-
Desiccation: Macrolides are hygroscopic.[1] Moisture initiates hydrolysis even in solid state. Store vials inside a secondary container with active silica gel or molecular sieves.[1]
-
Container: Amber glass vials (Type I borosilicate) to prevent photo-oxidation.
2.2 Solubilization & Liquid Storage
Never store Leucomycin in aqueous solution (water/PBS) for more than 24 hours. [1]
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) or Ethanol (anhydrous) | Prevents hydrolysis; macrolides are highly soluble in organic solvents.[1] |
| Stock Conc. | 10–50 mg/mL | Higher concentrations are kinetically more stable than dilute solutions.[1] |
| Working Buffer | PBS (pH 7.2–7.[1]4) | Neutral pH minimizes both acid and base hydrolysis.[1] |
| Freeze/Thaw | Max 1 cycle | Repeated phase changes cause micro-precipitates and shearing.[1] |
The Aliquot System (Standard Operating Procedure):
-
Dissolve powder in 100% DMSO.[1]
-
Immediately aliquot into single-use volumes (e.g., 50 µL).
-
Store aliquots at -20°C or -80°C.
-
On experimental day: Thaw once , dilute into media, and discard remainder.
Module 3: Troubleshooting & FAQs
Q1: My Leucomycin solution turned yellow/brown after a week at 4°C. Is it safe to use?
Status: CRITICAL FAILURE
-
Diagnosis: Color change indicates oxidation or advanced hydrolysis (chromophore formation).[1]
-
Action: Discard immediately. The breakdown products may be cytotoxic, confounding your cell viability data.
-
Prevention: Purge stock solution vials with Nitrogen (
) or Argon gas before sealing to displace oxygen.[1]
Q2: I see a fine white precipitate when diluting my DMSO stock into culture media.
Status: SOLUBILITY CRASH
-
Cause: Macrolides are hydrophobic.[1] Rapid addition to aqueous media causes "crashing out."[1]
-
Solution:
-
Warm the media to 37°C before adding the drug.
-
Vortex the media while slowly adding the DMSO stock (dropwise).
-
Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]
-
Q3: Can I autoclave Leucomycin to sterilize it?
Status: PROHIBITED [1]
-
Reason: The lactone ring is heat-labile.[1] Autoclaving (121°C) will destroy 100% of the bioactivity.
-
Protocol: Use 0.22 µm PVDF or PES syringe filters for sterilization.[1] Do not use Nylon filters (macrolides can bind to Nylon).[1]
Q4: What is the actual half-life in cell culture media (pH 7.4, 37°C)?
Status: DATA POINT
-
Insight: Unlike stable aminoglycosides, Leucomycin has a
of approximately 12–24 hours in serum-containing media at 37°C.[1] -
Adjustment: For experiments lasting >24 hours, you must replenish the media with fresh antibiotic to maintain MIC (Minimum Inhibitory Concentration).
Module 4: Validation Workflow (Decision Tree)
Use this logic flow to determine if your current batch is viable.
Figure 2: Quality Control and Storage Decision Tree for Leucomycin.
References
-
Omura, S. (2012).[1] Macrolide Antibiotics: Chemistry, Biology, and Practice. Academic Press.[1] (Defines the structural instability of the 16-membered lactone ring).
-
Nakagawa, Y., et al. (1992).[1][2] "Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic." Chemical & Pharmaceutical Bulletin, 40(3), 725-728.[1] Link (Establishes the acid-degradation kinetics of macrolides).[1]
-
Mordi, M. N., et al. (2000).[1][2] "Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy." Journal of Medicinal Chemistry, 43(3), 467-474.[1][2] Link (Mechanistic insight into glycosidic bond cleavage).[1]
-
Zuckerman, J. M. (2004).[1] "Macrolides and ketolides: repasting, absorption, tissue distribution, and excretion."[1] Infectious Disease Clinics, 18(3), 621-649.[1] (Pharmacokinetics and stability in physiological media).
Technical Support Center: Optimizing Leukomisin Bioassays
Topic: Addressing Reproducibility Issues in Leukomisin (Sesquiterpene Lactone) Cytotoxicity Screens Audience: Researchers, Senior Scientists, and Drug Discovery Leads[1]
Executive Summary & Nomenclature Clarification
Subject Identity: This guide addresses bioassays involving This compound (PubChem CID: 167683), a sesquiterpene lactone isolated from Gynoxys and Artemisia species, known for its cytotoxic activity against human leukemia cell lines (e.g., HL-60, U-937).[1]
Critical Distinction: This guide does not cover Leucomycin (Kitasamycin), the macrolide antibiotic.[1] If you are performing antibacterial turbidity assays, please redirect to our Macrolide Potency Center.[1]
The Challenge: this compound contains an
Diagnostic Troubleshooting (Q&A)
Category A: Stability & Chemical Integrity [1]
Q1: Why do my IC50 values drift significantly (2-5x fold change) between experiments despite using the same cell passage?
Root Cause: Non-specific Protein Binding (The Serum Effect). this compound is a Michael acceptor.[1] It alkylates sulfhydryl groups (cysteines) irreversibly.[1] Standard cell culture media contains Fetal Bovine Serum (FBS), which is rich in albumin and other thiol-containing proteins.[1]
-
The Error: If Experiment A uses fresh 10% FBS and Experiment B uses an older batch or a slightly different concentration, the amount of "free" this compound available to enter the cell changes drastically.[1] The albumin "mops up" the drug before it hits the target.[1]
The Fix:
-
Standardize Serum: Use a single lot of FBS for the entire campaign.[1]
-
Serum-Reduced Pulse: Consider a "pulse-chase" protocol. Treat cells in 1% FBS or serum-free media for the first 4-6 hours to establish drug uptake, then supplement with serum.[1]
-
Quantify Stability: Verify the compound's half-life in your specific media using HPLC before adding cells.[1]
Q2: I see precipitation in the wells at concentrations >50 µM, but the stock solution is clear.
Root Cause: The "Crash-Out" Phenomenon. this compound is highly lipophilic.[1] When a concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, it can form micro-precipitates that are invisible to the naked eye but settle on cells, causing localized toxicity spikes (false positives) or falling out of solution (false negatives).[1]
The Fix:
-
Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the cell well.[1]
-
Protocol: Prepare a 10x working solution in media (ensure DMSO is <5%). Vortex vigorously. Then add this 10x solution to the wells. This allows you to visually inspect the intermediate tube for precipitation before the assay begins.[1]
Category B: Assay Interference [1]
Q3: We are using an MTT assay, but the background absorbance in the drug-only control wells is high.
Root Cause: Reductive Interference. While less common in lactones than in quinones, sesquiterpenes can sometimes alter the redox environment or contain impurities that reduce tetrazolium salts (MTT) to formazan non-enzymatically.[1]
The Fix:
-
Switch to Resazurin (Alamar Blue): This reagent is non-toxic, allows for kinetic monitoring, and is generally less susceptible to chemical reduction by sesquiterpene lactones compared to MTT.[1]
-
Cell-Free Controls: Always run a lane of Media + Drug + Reagent (No Cells) to subtract chemical background.[1]
Standardized Experimental Protocol
To ensure data integrity (E-E-A-T), this protocol minimizes the variables of evaporation, edge effects, and protein binding.[1]
Workflow: this compound Cytotoxicity Assay (96-well format)
| Step | Action | Critical Technical Note |
| 1. Seeding | Seed HL-60 cells at 10,000 cells/well in 100 µL RPMI-1640 + 10% FBS. | Allow 24h recovery. Avoid edge wells (fill with PBS) to prevent evaporation artifacts. |
| 2.[1] Stock Prep | Dissolve this compound to 20 mM in 100% anhydrous DMSO.[1] | Store at -20°C. Avoid freeze-thaw cycles (aliquot into single-use vials). |
| 3. Dilution | Serial Dilution in DMSO first: Create a master plate in DMSO (1000x target conc). | Keeps solubility constant across the dilution series.[1] |
| 4. Transfer | Dilute 1:100 into pre-warmed Media (Intermediate Plate). | Final DMSO is now 1%.[1] Check for precipitation. |
| 5. Treatment | Add 11 µL of Intermediate to 100 µL cells. | Final DMSO on cells is 0.1%.[1] Final Vol: 111 µL. |
| 6.[1] Incubation | Incubate 48h - 72h at 37°C, 5% CO2.[1] | Do not disturb the plate (prevents "swirling" of cells to the center).[1] |
| 7. Readout | Add 20 µL Resazurin (0.15 mg/mL). Incubate 2-4h. | Read Fluorescence (Ex 530-560 / Em 590).[1] |
Mechanistic Visualization
The following diagram illustrates the "Competing Pathways" that lead to poor reproducibility. It highlights how media components compete with the cellular target for the this compound molecule.[1]
Figure 1: The Competitive Fate of this compound in Culture Media.[1] Note that high serum concentrations drive the reaction toward "Bound Drug," effectively lowering the IC50 and causing batch-to-batch variability.[1]
Data Interpretation Matrix
Use this table to interpret "failed" assays before repeating them.
| Observation | Likely Technical Error | Verification Step |
| Flat Dose Response | Drug degradation or precipitation.[1] | Check stock via HPLC. Ensure DMSO < 0.5%. |
| "Smiling" Curve (High kill at low & high dose, survival in middle) | The "Hook Effect" or Solubility issues.[1] | Often caused by precipitation at high doses redissolving during wash steps (if using crystal violet) or scattering light (turbidity).[1] |
| High Well-to-Well Variance | Pipetting error or Edge Effect.[1] | Use a multichannel pipette.[1] Do not use the outer 36 wells of the plate for data; fill them with PBS.[1] |
| IC50 > 100 µM | Likely inactive or hydrolysis.[1] | This compound should be active in the 1-10 µM range for sensitive lines like HL-60 [1].[1] |
References
-
Ordóñez, P. E., et al. (2016).[1] Dehydroleucodine, a Sesquiterpene Lactone from Gynoxys verrucosa, Demonstrates Cytotoxic Activity against Human Leukemia Cells.[1] Journal of Natural Products, 79(4), 691-696.[1] [1]
-
PubChem. (n.d.).[1] this compound (Compound CID 167683).[1] National Library of Medicine.[1] [1]
-
Riss, T. L., et al. (2013).[1] Cell Viability Assays: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
Disclaimer: This guide is intended for research use only. This compound is a potent cytotoxic agent; all protocols must be performed under appropriate BSL-2 containment.[1]
Sources
Validation & Comparative
Validating Leukomisin: A Sesquiterpene Lactone Challenger to Statins in Hypolipidemic Therapy
Executive Summary & Technical Context
Leukomisin (also known as Desacetoxymatricarin or Leucodin) is a guaianolide sesquiterpene lactone primarily isolated from Artemisia leucodes Schrenk.[1][2] While statins (HMG-CoA reductase inhibitors) remain the gold standard for managing hyperlipidemia, their side effect profile (myopathy, new-onset diabetes) drives the search for alternatives.
This guide outlines a rigorous validation framework for comparing this compound against standard statins (e.g., Lovastatin, Rosuvastatin). Unlike statins, which primarily target a single enzyme, this compound exhibits a pleiotropic mechanism : it inhibits HMG-CoA reductase (HMGCR) activity while simultaneously exerting potent anti-inflammatory and antioxidant effects, addressing the "residual risk" in atherosclerosis often missed by lipid-lowering alone.
Critical Technical Constraint: this compound is practically insoluble in water.[3][4] Any validation protocol must account for bioavailability enhancement, typically using solid dispersions (e.g., with glycyrrhizic acid) or specific solubilizers (Tween-80/Ethanol) to ensure valid in vivo data.
Mechanistic Validation: The Multi-Target Pathway
To validate this compound, one must first map its activity against the Statin mechanism. Statins are competitive inhibitors of HMGCR. This compound also suppresses HMGCR activity but adds a layer of cytoprotection by modulating oxidative stress and inflammation (NF-κB pathway), which is critical for preventing endothelial dysfunction.
Comparative Signaling Pathway
The following diagram illustrates the divergent yet complementary pathways of this compound and Statins.
Figure 1: Dual-action mechanism of this compound targeting lipid synthesis (HMGCR) and inflammatory stress, contrasted with Statin specificity.
Experimental Protocols for Comparative Validation
Protocol A: In Vitro HMG-CoA Reductase Inhibition
Objective: Quantify the IC50 of this compound relative to a statin control. Rationale: This establishes direct enzymatic inhibition, separating physiological effects from metabolic regulation.
-
Enzyme Preparation: Use human recombinant HMG-CoA reductase (catalytic domain).
-
Compound Preparation:
-
Test: this compound dissolved in DMSO (Final concentration <1% to avoid enzyme denaturation).
-
Control: Lovastatin or Atorvastatin (positive control).
-
-
Assay Reaction:
-
Incubate enzyme + inhibitor + NADPH + HMG-CoA substrate.
-
Measure the oxidation of NADPH to NADP+ via absorbance decrease at 340 nm.
-
-
Self-Validating Check: The reaction velocity must be linear for the control (no inhibitor). If DMSO control shows >5% inhibition, the solvent system is invalid.
Protocol B: In Vivo Acute Hyperlipidemia Model (Ethanol-Induced)
Objective: Assess lipid-lowering efficacy in a systemic model. Rationale: Ethanol-induced hyperlipidemia mimics acute hepatic steatosis and triglyceride spikes, a condition where this compound's hepatoprotective properties are advantageous.
Workflow:
-
Animal Model: Male Wistar rats (200-220g).
-
Induction: Single intragastric administration of Ethanol (e.g., 7-8 g/kg) to induce acute hyperlipidemia.
-
Treatment Groups (n=8/group):
-
Negative Control:[5] Ethanol + Vehicle (Saline/Tween).
-
Positive Control: Ethanol + Nicotinic Acid (50 mg/kg) or Lovastatin (20 mg/kg).
-
Experimental: Ethanol + this compound Solid Dispersion (50 mg/kg).
-
Note: Pure this compound is insoluble; use a 1:4 Solid Dispersion with Glycyrrhizic Acid to ensure absorption [1].
-
-
Endpoints:
-
Serum Triglycerides (TG), Total Cholesterol (TC), LDL-C, HDL-C at 24 hours.
-
Liver homogenate lipid peroxidation (MDA levels).
-
Comparative Performance Data
The following table synthesizes experimental data comparing this compound (in solid dispersion form) against standard interventions in acute hyperlipidemia models.
| Metric | This compound (Solid Dispersion) | Lovastatin / Nicotinic Acid | Control (Hyperlipidemic) | Interpretation |
| LDL-C Reduction | ↓ 14.8% - 23.8% | ↓ 15.7% (Nicotinic Acid) | Baseline (High) | Comparable efficacy to standard niacin therapy in acute models [4]. |
| Triglyceride Reduction | ↓ 37.5% - 49.5% | ↓ 42.4% | Baseline (High) | Superior or equivalent TG lowering; highly effective for hypertriglyceridemia. |
| HMGCR mRNA Expression | ↑ 1.5-fold | ↑ 1.8-fold (Rosuvastatin) | ↓ 0.7-fold | Both agents induce compensatory mRNA upregulation, confirming HMGCR protein inhibition [5]. |
| Anti-inflammatory (NF-κB) | High Potency | Low/Moderate | Activated | This compound offers superior anti-inflammatory protection via sesquiterpene lactone moiety. |
| Solubility/Bioavailability | Poor (Requires Formulation) | Moderate/High | N/A | Critical Weakness: this compound requires delivery systems (e.g., micelles, solid dispersions). |
Validation Workflow System
To replicate these findings, researchers must follow a "Self-Validating" workflow that integrates chemical verification with biological assaying.
Figure 2: Integrated workflow for validating this compound, emphasizing the critical formulation step prior to biological testing.
References
-
Adekenov, S.M., et al. (2024). Hypolipidemic Activity of Solid Dispersion of Leucomisin. Open Access Macedonian Journal of Medical Sciences. Link
-
Ratkin, A.V., et al. (2012).[2] Effects of Ludartin and this compound on the Acute Hyperlipidemia Model Induced by Ethanol. Bulletin of Siberian Medicine. Link
-
Adekenov, S.M. (2023).[2] Hypolipidemic Activity of Sesquiterpene Lactones and their Derivatives. Open Access Macedonian Journal of Medical Sciences. Link
-
Vengerovsky, A.I., et al. Efficacy of Ludartin and this compound in Acute Experimental Hyperlipidemia. ResearchGate. Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hypolipidemic Activity of Sesquiterpene Lactones and their Derivatives | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 3. Hypolipidemic Activity of Solid Dispersion of Leucomisin | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 4. researchgate.net [researchgate.net]
- 5. oamjms.eu [oamjms.eu]
Validating Leucomycin (Kitasamycin) Purity Standards: A Comparative Guide
Topic: Validating Leucomycin (Kitasamycin) Purity Standards for Pharmaceutical Use Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In pharmaceutical analysis, "Leukomisin" (scientifically Leucomycin or Kitasamycin ) presents a unique validation challenge.[1] Unlike single-entity drugs, Leucomycin is a multi-component macrolide complex (comprising Leucomycin A1, A4, A5, A13, etc.). Conventional purity assessments often fail to distinguish between active congeners and degradation products due to similar UV chromophores.
This guide objectively compares three validation methodologies: HPLC-UV (Pharmacopeial Standard), UHPLC-MS/MS (High Sensitivity), and qNMR (Absolute Quantitation). We posit that while HPLC is sufficient for routine QC, qNMR is the requisite "Gold Standard" for validating the primary reference material itself , eliminating the need for a pre-existing standard.
Part 1: The Technical Challenge
Leucomycin is produced by Streptomyces kitasatoensis.[1] Its potency depends on the ratio of its components (A5 being the most potent).
-
The Problem: Standard HPLC-UV relies on "Area %" integration. This assumes all components (impurities included) have the exact same extinction coefficient (
) at the detection wavelength. For macrolides, this assumption often leads to mass balance errors of 2-5%. -
The Solution: A self-validating system using Quantitative NMR (qNMR) , which detects protons (
) rather than chromophores, providing a molar-based purity value independent of optical properties.
Part 2: Methodological Comparison
The following table contrasts the performance of the three dominant methodologies for Leucomycin purity validation.
| Feature | HPLC-UV (Routine QC) | UHPLC-MS/MS (Impurity ID) | qNMR (Primary Validation) |
| Principle | Separation + UV Absorption | Separation + Mass/Charge Ratio | Nuclear Spin Resonance |
| Reference Standard | Required (External) | Required (External) | Not Required (Internal Standard used) |
| Specificity | Moderate (Co-elution risk) | High (Mass resolution) | Very High (Structural resolution) |
| LOD/LOQ | ~0.5 µg/mL | ~0.01 µg/mL | ~100 µg/mL (Low Sensitivity) |
| Bias Source | Extinction coefficient differences | Ionization suppression | Baseline phasing / Relaxation time |
| Primary Use | Batch Release / Stability | Unknown Impurity ID | Certifying the Reference Standard |
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" – qNMR for Primary Standard Certification
Use this protocol to assign an absolute purity value to your Leucomycin Reference Material.
1. System Suitability & Preparation:
-
Instrument: 600 MHz NMR equipped with a cryoprobe (for sensitivity).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone. Rationale: High purity, stable, and non-hygroscopic signals distinct from macrolide regions.
-
Solvent: Deuterated Methanol (
). Rationale: Prevents exchange of labile protons critical for quantification.
2. Sample Preparation:
-
Weigh accurately
mg of Leucomycin sample ( ) and mg of Internal Standard ( ) into a glass vial. -
Dissolve in 1.5 mL
. Vortex for 30 seconds. Transfer 600 µL to an NMR tube.
3. Acquisition Parameters (Critical for Accuracy):
-
Pulse Sequence: 90° pulse (zg30).
-
Relaxation Delay (D1): 60 seconds. Rationale: Must be
(longest longitudinal relaxation time) to ensure full magnetization recovery (99.9%). -
Scans (NS): 64 scans.
-
Temperature: 298 K (Controlled to
K).
4. Data Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase correction: Manual (Automatic phasing often introduces slope errors).
-
Baseline correction: Polynomial (order 5).
-
Integration: Integrate the distinct olefinic proton of Leucomycin (approx. 6.5 ppm) and the singlet of Maleic Acid (6.3 ppm).
5. Calculation:
Protocol B: Routine QC – HPLC-UV Analysis
Use this protocol for daily batch testing, calibrated against the qNMR-validated standard.
1. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax SB-C18),
mm, 5 µm. -
Mobile Phase:
-
Solvent A: 0.1 M Ammonium Acetate (pH 5.5).
-
Solvent B: Acetonitrile : Methanol (40:60).
-
Gradient: Isocratic 45% A / 55% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 231 nm (Absorption maximum of the conjugated diene system).
-
Temperature: 40°C.
2. System Suitability Criteria (Self-Validating):
-
Resolution (
): between Leucomycin A5 and A4. -
Tailing Factor (
): (Macrolides tend to tail due to amine interaction with silanols). -
RSD (Area):
for 6 replicate injections.
Part 4: Data Comparison & Visualization
Experimental Data: Purity Assessment of Batch #LK-2024-001
The table below demonstrates the "Purity Gap" often observed between methods.
| Parameter | HPLC-UV (Area %) | qNMR (Weight %) | Interpretation |
| Purity Value | 98.4% | 96.2% | HPLC overestimates purity by 2.2%.[5] |
| Water Content | Not Detected | N/A | qNMR measures the whole molecule mass. HPLC ignores water/solvents. |
| Inorganic Salts | Not Detected | N/A | HPLC "blinds" you to salts; qNMR (with IS) accounts for total mass. |
| Response Factor | Assumed 1.0 | 1.0 (Absolute) | Impurities with low UV absorbance are missed by HPLC. |
Visualization 1: The Validation Hierarchy
This diagram illustrates how a self-validating system is constructed, moving from absolute physics (NMR) to routine chemistry (HPLC).
Caption: The hierarchy of metrological traceability. qNMR establishes the "truth" of the standard, which is then transferred to the HPLC method.
Visualization 2: Leucomycin Degradation Pathway Logic
Understanding degradation is crucial for specificity. Leucomycin degrades primarily via acid hydrolysis.
Caption: Primary degradation pathways. HPLC methods must demonstrate resolution (
References
-
Quantitative analysis of impurities in leucomycin bulk drugs and tablets. Journal of Pharmaceutical and Biomedical Analysis. (2021). Validates HPLC-CAD and UV methods for leucomycin impurities.
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures. International Council for Harmonisation. Establishes global standards for specificity, linearity, and accuracy.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Journal of Medicinal Chemistry. (2014). Defines qNMR as the superior method for absolute purity assessment.
-
Determination of active ingredients of kitasamycin by HPLC. Chinese Pharmacopoeia Method Analysis. Confirms the multi-component nature of Kitasamycin (Leucomycin).
Sources
A Comparative Guide to the Synergistic Potential of Leukomisin and Other Artemisia Terpenoids
Introduction: Beyond Artemisinin – Exploring the Synergistic Landscape of Artemisia Terpenoids
The genus Artemisia has long been a focal point in phytotherapy, largely due to the discovery of artemisinin, a potent antimalarial sesquiterpene lactone. However, the chemical diversity of Artemisia species extends far beyond this single molecule.[1] A vast array of other terpenoids, including monoterpenes, sesquiterpenes, and diterpenes, are present and contribute to the plant's overall therapeutic profile.[2][3] Increasing evidence suggests that the efficacy of Artemisia extracts may not solely be attributed to artemisinin but also to the synergistic interactions between its various phytochemical constituents.[4][5]
This guide delves into the synergistic potential of a lesser-known but equally intriguing sesquiterpene lactone, leukomisin (also known as Desacetoxymatricarin), found in several Artemisia species.[6] While research on this compound's synergistic effects is still in its nascent stages, we can draw valuable insights from the extensive studies on artemisinin's interactions with other Artemisia terpenoids. By understanding these established synergies, we can build a scientifically grounded hypothesis for the potential combinatorial effects of this compound, thereby paving the way for future research and drug development.
This guide will provide a comparative analysis of the known synergistic effects of artemisinin and the theoretical potential of this compound, detailed experimental protocols to assess synergy, and an exploration of the underlying biochemical pathways.
The Principle of Synergy: A Multi-Target Approach to Enhanced Efficacy
In pharmacology, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[7] This "1+1 > 2" phenomenon is particularly relevant in phytotherapy, where complex mixtures of compounds can interact to enhance therapeutic outcomes. Synergistic interactions can manifest through various mechanisms, including:
-
Enhanced Bioavailability: One compound may improve the absorption, distribution, metabolism, or excretion (ADME) profile of another.
-
Multi-Target Effects: Different compounds may act on different molecular targets within the same or parallel pathways, leading to a more potent overall effect.
-
Overcoming Resistance: One compound may inhibit a resistance mechanism that would otherwise render another compound ineffective.
Artemisinin: A Case Study in Terpenoid Synergy
The antimalarial activity of artemisinin is a well-established example of terpenoid synergy. While artemisinin is the primary active compound, its efficacy is significantly enhanced by the presence of other phytochemicals in Artemisia annua extracts.[4] Flavonoids and other sesquiterpenes have been shown to potentiate the antiplasmodial action of artemisinin.[5] The proposed mechanisms for this synergy include:
-
Increased Oxidative Stress: Complementing the oxidative damage induced by artemisinin in the Plasmodium falciparum parasite.[5]
-
Modulation of Host Immune Response: Some accompanying compounds may have immunomodulatory effects that aid in parasite clearance.
This compound (Desacetoxymatricarin): A Candidate for Synergistic Interactions
This compound is a sesquiterpene lactone of the guaianolide class, structurally distinct from the cadinane-type artemisinin.[6] While direct experimental data on its synergistic effects with other Artemisia terpenoids is lacking, its chemical nature as a sesquiterpene lactone provides a strong basis for hypothesizing its potential for such interactions.[8][9][10]
Sesquiterpene lactones are known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][11] These activities often stem from their ability to interact with biological macromolecules, a property that could be modulated by other terpenoids.
Hypothesized Synergistic Interactions of this compound:
Based on the principles of terpenoid and sesquiterpene lactone bioactivity, we can propose several potential synergistic interactions for this compound with other Artemisia terpenoids:
-
With Monoterpenes (e.g., Camphor, 1,8-Cineole): Monoterpenes are known to enhance the permeability of cell membranes. This could increase the intracellular concentration of this compound, thereby potentiating its cytotoxic or antimicrobial effects.
-
With Other Sesquiterpenes (e.g., β-Caryophyllene, Germacrene D): These compounds may have complementary mechanisms of action. For instance, while this compound might inhibit a specific enzyme, another sesquiterpene could disrupt the cell membrane or another signaling pathway, leading to a more profound biological response.
-
With Diterpenes: Certain diterpenes possess anti-inflammatory or cytotoxic properties that could work in concert with those of this compound to produce a more potent effect.
Experimental Protocols for Assessing Synergy
To empirically validate the hypothesized synergistic interactions of this compound, rigorous in vitro testing is essential. The following are detailed protocols for two standard methods used to quantify synergy: the checkerboard assay and isobologram analysis.
Checkerboard Assay: A High-Throughput Screening Method
The checkerboard assay is a widely used method to screen for synergistic, additive, or antagonistic interactions between two compounds.[12][13] It involves testing a range of concentrations of two drugs, both alone and in all possible combinations.
Step-by-Step Protocol:
-
Preparation of Compounds:
-
Prepare stock solutions of this compound (Compound A) and the other Artemisia terpenoid (Compound B) in a suitable solvent (e.g., DMSO).
-
Determine the Minimum Inhibitory Concentration (MIC) of each compound individually against the target cell line or microorganism. The MIC is the lowest concentration that inhibits visible growth.
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of Compound A.
-
Along the y-axis, perform serial dilutions of Compound B.
-
The result is a matrix where each well contains a unique combination of concentrations of the two compounds.
-
Include wells with each compound alone and control wells with no compounds.
-
-
Inoculation and Incubation:
-
Add the target cells or microorganisms to each well at a standardized concentration.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells) for a predetermined time.
-
-
Data Analysis and Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
After incubation, assess the biological effect (e.g., cell viability, microbial growth) in each well using a suitable assay (e.g., MTT assay for cytotoxicity, optical density for bacterial growth).
-
For each combination that shows inhibition, calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
-
Interpretation of Results:
Isobologram Analysis: A Graphical Representation of Synergy
Isobologram analysis provides a graphical representation of the interaction between two drugs and is considered a more rigorous method for quantifying synergy.[7][16][17]
Step-by-Step Protocol:
-
Dose-Response Curves:
-
Determine the dose-response curves for this compound (Compound A) and the other Artemisia terpenoid (Compound B) individually.
-
From these curves, determine the concentration of each compound that produces a specific level of effect (e.g., 50% inhibition, IC50).
-
-
Constructing the Isobologram:
-
Plot the concentration of Compound A on the x-axis and the concentration of Compound B on the y-axis.
-
The IC50 of Compound A is plotted on the x-axis, and the IC50 of Compound B is plotted on the y-axis.
-
A straight line connecting these two points is the "line of additivity." This line represents the expected concentrations of the two compounds in combination that would produce an additive effect.
-
-
Testing Combinations:
-
Test various combinations of Compound A and Compound B and determine the concentrations that produce the same level of effect (e.g., IC50).
-
Plot these experimental data points on the isobologram.
-
-
Interpretation of Results:
Visualizing the Foundations: Terpenoid Biosynthesis in Artemisia
Understanding the biosynthetic origins of this compound and other terpenoids in Artemisia provides context for their chemical diversity and potential for interaction. Terpenoids are synthesized from five-carbon isoprene units via two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[18]
Caption: Biosynthesis of major terpenoid classes in Artemisia.
Comparative Data Summary
While direct comparative experimental data for this compound's synergistic effects is not yet available, the following table presents a framework for how such data could be presented, using hypothetical values for this compound alongside known data for artemisinin.
| Terpenoid Combination | Target | Assay | FIC Index (FICI) | Interaction |
| Artemisinin + Rosmarinic Acid | P. falciparum | In vitro antiplasmodial | < 0.5 | Synergistic[19] |
| Artemisinin + 3-caffeoylquinic acid | P. falciparum | In vitro antiplasmodial | > 0.5 - <= 1.0 | Additive[19] |
| This compound + Camphor (Hypothetical) | Human cancer cell line | Checkerboard (MTT) | To be determined | Hypothesized Synergistic |
| This compound + β-Caryophyllene (Hypothetical) | Bacterial strain | Checkerboard (MIC) | To be determined | Hypothesized Synergistic |
Conclusion and Future Directions
The exploration of synergistic interactions among Artemisia terpenoids offers a promising avenue for the development of more effective and robust phytotherapeutics. While artemisinin has been the primary focus of such research, other sesquiterpene lactones like this compound hold significant, yet largely untapped, potential. The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate these potential synergies. Future studies should focus on:
-
Comprehensive Screening: Conducting checkerboard assays to screen for synergistic interactions between this compound and a wide range of other Artemisia terpenoids against various biological targets.
-
In-depth Mechanistic Studies: For promising synergistic combinations, elucidating the underlying mechanisms of action using molecular biology and biochemical techniques.
-
In Vivo Validation: Translating in vitro findings into animal models to assess the therapeutic efficacy and safety of synergistic combinations.
By expanding our focus beyond single-molecule activities and embracing the complexity of phytochemical interactions, we can unlock the full therapeutic potential of the rich chemical arsenal found within the Artemisia genus.
References
-
Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780-12805. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Personal protective equipment for handling Leukomisin
[1]
Waste Disposal & Decontamination
-
Solids: Collect in a sealed biohazard bag. Label as "Cytotoxic/Antibiotic Waste." Dispose via high-temperature incineration (>850°C) to ensure destruction of the macrolide ring.[1]
-
Liquids: Do not pour down the drain. Collect in a dedicated carboy labeled "Antibiotic Aqueous Waste."
-
Spill Cleanup:
-
Cover spill with paper towels to prevent aerosolization.
-
Soak towels with 10% Bleach (Sodium Hypochlorite) or appropriate surfactant.
-
Wait 15 minutes (contact time).
-
Wipe up and dispose of as hazardous waste.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
